Ribonic acid
Description
D-ribonic acid has been reported in Daphnia pulex, Aloe africana, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-BXXZVTAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021863 | |
| Record name | Ribonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17812-24-7, 642-98-8 | |
| Record name | Ribonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ribonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Emerging Role of D-Ribonic Acid in the Pentose Phosphate Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, pivotal for its production of NADPH and precursors for nucleotide biosynthesis. While the core components of the PPP are well-characterized, emerging evidence has brought to light the significance of associated metabolites that may play crucial roles in cellular homeostasis and disease. This technical guide provides an in-depth exploration of D-ribonic acid, a metabolite derived from the PPP intermediate D-ribose. We will delve into its biochemical origins, its intricate connection to cellular redox status, and its increasingly recognized role as a biomarker in metabolic diseases, particularly diabetic nephropathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of D-ribonic acid's biological significance and providing technical insights into its analysis and potential as a therapeutic target.
Introduction: Beyond the Canonical Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, primarily functioning to generate nicotinamide adenine dinucleotide phosphate (NADPH) and the precursor for nucleotide synthesis, ribose-5-phosphate (R5P).[1][2] The PPP is divided into two distinct phases: an oxidative phase, which is irreversible and produces NADPH, and a non-oxidative phase, which is reversible and involves the interconversion of pentose sugars.[3][4] The products of the PPP are vital for a range of cellular functions, including antioxidant defense, reductive biosynthesis (such as fatty acid and steroid synthesis), and the synthesis of nucleic acids.[5]
Cellular metabolism is a highly interconnected network, and the flux through pathways like the PPP can be influenced by the cell's metabolic state and environmental stressors. Under conditions of high glucose flux or oxidative stress, the concentrations of PPP intermediates can increase, potentially leading to the formation of downstream metabolites not typically considered part of the canonical pathway. One such metabolite that has garnered recent attention is D-ribonic acid .
D-ribonic acid, also known as D-ribonate, is a sugar acid formed by the oxidation of the aldehyde group of D-ribose to a carboxylic acid.[6][7] D-ribose itself is readily derived from the dephosphorylation of the central PPP intermediate, ribose-5-phosphate. This guide will illuminate the biological role of D-ribonic acid as a derivative of the PPP, its link to oxidative stress, its clinical relevance, and the methodologies for its study.
Biochemical Genesis of D-Ribonic Acid: A Link to Oxidative Stress
While not a direct intermediate of the canonical PPP, the formation of D-ribonic acid is intrinsically linked to the pathway's output, particularly under specific physiological conditions.
From Ribose-5-Phosphate to D-Ribose
The primary product of the oxidative branch of the PPP is ribulose-5-phosphate, which is then isomerized to ribose-5-phosphate (R5P) by the enzyme ribose-5-phosphate isomerase.[8][9] R5P is a critical precursor for the synthesis of nucleotides and nucleic acids. However, cellular phosphatases can dephosphorylate R5P to yield free D-ribose. The concentration of free D-ribose can increase when the rate of R5P production exceeds its utilization in nucleotide synthesis, a scenario that can occur during rapid cell growth or in response to metabolic stress.
The Oxidative Conversion to D-Ribonic Acid
The conversion of D-ribose to D-ribonic acid is an oxidation reaction at the C1 carbon.[6] While this can occur non-enzymatically in the presence of strong oxidizing agents, within the cellular environment, this conversion is likely facilitated by enzymes with broad substrate specificities. The aldehyde dehydrogenase (ALDH) superfamily of enzymes are prime candidates for this role.[10] ALDHs are NAD(P)+-dependent enzymes that oxidize a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids, playing a crucial role in detoxification and mitigating oxidative stress.[11] It is plausible that under conditions of oxidative stress and elevated D-ribose levels, ALDHs catalyze the conversion of D-ribose to D-ribonic acid, serving as a mechanism to detoxify the reactive aldehyde group of the sugar.
The proposed enzymatic formation of D-ribonic acid is depicted in the following pathway diagram:
Caption: Proposed pathway for the formation of D-ribonic acid from the Pentose Phosphate Pathway.
Biological Significance and Clinical Relevance
The presence and concentration of D-ribonic acid in biological fluids are emerging as significant indicators of metabolic health and disease.
Association with Oxidative Stress
The formation of D-ribonic acid is an oxidative process. Its accumulation may reflect a state of heightened oxidative stress where the cellular capacity to manage reactive aldehydes is challenged. D-ribose itself has been shown to have a complex relationship with oxidative stress, with some studies suggesting a protective role by enhancing NADPH production via the PPP, while others indicate that high concentrations of D-ribose can lead to the formation of advanced glycation end-products (AGEs) and contribute to cellular damage.[8][12] The conversion of D-ribose to the less reactive D-ribonic acid could be a protective mechanism to mitigate the potential toxicity of excess D-ribose.
A Biomarker for Diabetic Nephropathy
A growing body of evidence strongly links elevated levels of D-ribonic acid with renal dysfunction, particularly in the context of type 1 diabetes.[13][14] Metabolomic studies have consistently identified D-ribonic acid as a biomarker that is inversely associated with the estimated glomerular filtration rate (eGFR) and positively associated with macroalbuminuria.[13] Furthermore, longitudinal studies have demonstrated that higher baseline levels of D-ribonic acid are associated with a greater risk of future eGFR decline and a composite renal endpoint.[13][14]
The precise mechanism by which D-ribonic acid is involved in the pathophysiology of diabetic nephropathy is still under investigation. However, it is hypothesized that its accumulation reflects the metabolic perturbations characteristic of diabetes, including hyperglycemia-induced oxidative stress and increased flux through the polyol and pentose phosphate pathways.[15][16] The accumulation of D-ribonic acid may contribute to renal injury through various mechanisms, including the induction of inflammatory pathways and the promotion of fibrosis.
The following table summarizes the key findings from a major study on the association of D-ribonic acid with renal impairment in type 1 diabetes.
| Clinical Parameter | Association with D-Ribonic Acid | Significance (p-value) | Reference |
| eGFR | Inverse | < 0.02 | [13] |
| Macroalbuminuria | Positive | < 0.02 | [13] |
| Risk of ≥30% eGFR decline | Positive (HR 2.2-2.7) | < 0.001 | [13] |
| Composite Renal Endpoint | Positive (HR 1.8) | 0.001 | [13] |
| eGFR: estimated Glomerular Filtration Rate; HR: Hazard Ratio |
Methodologies for the Analysis of D-Ribonic Acid
Accurate and sensitive quantification of D-ribonic acid in biological matrices is essential for both basic research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.[2][17][18]
Experimental Protocol: Quantification of D-Ribonic Acid in Human Plasma by GC-MS
This protocol provides a general workflow for the analysis of D-ribonic acid and other organic acids in plasma. It is essential to optimize specific parameters for the instrumentation and standards used in your laboratory.
4.1.1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): e.g., succinic acid-d4
-
Methanol (LC-MS grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Hexane (GC grade)
-
Deionized water
4.1.2. Sample Preparation Workflow
Caption: Workflow for the GC-MS analysis of D-ribonic acid in plasma.
4.1.3. Detailed Step-by-Step Procedure
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly and aliquot 50 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
Extraction: Add 500 µL of ice-cold methanol to each tube. Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).
-
Methoxyamination: Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes. This step protects the keto and aldehyde groups.
-
Silylation: Add 80 µL of MSTFA (+1% TMCS) to each sample. Vortex and incubate at 60°C for 60 minutes. This step derivatizes hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Transfer the derivatized sample to a GC vial with an insert. Inject 1 µL into the GC-MS system.
-
Data Analysis: Identify the D-ribonic acid peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the peak area relative to the internal standard.
4.1.4. GC-MS Parameters (Example)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Therapeutic Implications and Future Directions
The strong association between D-ribonic acid and the progression of diabetic nephropathy positions it as a metabolite of significant interest for drug development.
Targeting D-Ribonic Acid Production
A potential therapeutic strategy could involve the inhibition of the enzyme(s) responsible for the conversion of D-ribose to D-ribonic acid. Given the likely involvement of the ALDH superfamily, the development of specific inhibitors that target the relevant isoform could be a viable approach. This would require:
-
Enzyme Identification: Definitive identification of the specific ALDH isoform(s) that metabolize D-ribose.
-
Assay Development: Creation of high-throughput screening assays to identify small molecule inhibitors.
-
In Vivo Validation: Testing the efficacy of identified inhibitors in animal models of diabetic nephropathy to determine if reducing D-ribonic acid levels can ameliorate kidney damage.
D-Ribonic Acid as a Clinical Biomarker
Beyond its potential as a therapeutic target, D-ribonic acid holds promise as a diagnostic and prognostic biomarker for diabetic kidney disease. The development of a robust, validated clinical assay for D-ribonic acid in urine or plasma could aid in:
-
Early identification of patients at high risk for progressive renal decline.
-
Monitoring disease progression and response to therapy.
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Stratifying patients for clinical trials of new renoprotective agents.
Unanswered Questions and Future Research
Despite the progress made, several key questions remain:
-
What is the complete metabolic fate of D-ribonic acid in the body? Is it further metabolized or primarily excreted?
-
Does D-ribonic acid have direct signaling roles, or is it solely a marker of metabolic dysregulation?
-
What are the normal physiological concentrations of D-ribonic acid in different tissues and biofluids, and how do these change in various disease states beyond diabetic nephropathy?
Conclusion
D-ribonic acid is emerging from the shadow of the canonical Pentose Phosphate Pathway as a metabolite with significant biological and clinical relevance. Its formation from D-ribose provides a direct link to the PPP and cellular redox status. The compelling evidence linking elevated D-ribonic acid to the progression of diabetic nephropathy underscores its potential as both a valuable biomarker and a novel therapeutic target. Further research into the enzymatic pathways governing its synthesis and its precise pathophysiological roles will be crucial for translating our understanding of this molecule into tangible benefits for patients with metabolic diseases. This guide serves as a foundational resource for scientists and clinicians poised to explore the expanding landscape of PPP-related metabolism and its implications for human health.
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ZIVAK. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]
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Wikipedia. (n.d.). 6-phosphogluconolactonase. Retrieved from [Link]
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BIO-SIVA. (n.d.). PENTOSE PHOSPHATE PATHWAY. Retrieved from [Link]
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Technical Guide: Natural Occurrence and Analysis of D-Ribonic Acid in Biological Tissues
Executive Summary
D-Ribonic acid (C₅H₁₀O₆) is a five-carbon sugar acid derived from the oxidation of D-ribose. While often overshadowed by its parent sugar's role in RNA and ATP synthesis, ribonic acid has emerged as a significant metabolite in oxidative stress physiology and a potential biomarker for metabolic dysregulation.
This guide provides a technical analysis of ribonic acid’s biochemical origin, its differential accumulation in plant and animal tissues, and a validated GC-MS workflow for its quantification. It is designed for researchers investigating metabolic flux, stress signaling, and renal pathophysiology.
Part 1: Biochemical Origin and Pathway
Ribonic acid is not a primary product of the central Pentose Phosphate Pathway (PPP) but rather a downstream derivative formed through oxidative modification.
The Oxidative Pathway
The formation of D-ribonic acid occurs via the oxidation of the anomeric carbon of D-ribose. This process can be enzymatic or non-enzymatic (oxidative stress-induced).
-
Oxidation: D-Ribose is oxidized to D-ribono-1,4-lactone .
-
Hydrolysis: The lactone ring spontaneously hydrolyzes (or is acted upon by a lactonase) to form the open-chain D-ribonic acid (D-ribonate).
Figure 1: Enzymatic pathway for the conversion of D-Ribose to D-Ribonic Acid.
Part 2: Natural Occurrence in Tissues
Plant Tissues: A Stress-Response Metabolite
In the plant kingdom, ribonic acid is rarely a constitutive storage metabolite. Instead, it appears to function as a stress-responsive compound, often associated with the degradation of cell wall polysaccharides or modulation of the TCA cycle under duress.
| Plant Species | Tissue | Condition | Physiological Context |
| Brachypodium distachyon | Roots | P-Deficiency / Bacterial Inoculation | Levels increase significantly (up to 2-fold) in roots inoculated with beneficial bacteria (Azospirillum), suggesting a role in root exudation or microbial signaling [1]. |
| Agrostis stolonifera | Leaves | Drought Stress | Foliar application of GABA increases endogenous ribonic acid, correlating with improved drought tolerance and osmotic adjustment [2]. |
| Oryza sativa (Rice) | Embryo | Anoxia | Detected as a minor metabolite during metabolic adaptation to anaerobic germination conditions. |
Mechanism: Under abiotic stress (drought, nutrient deprivation), the oxidative pentose phosphate pathway is upregulated to provide NADPH for antioxidant defense. Excess ribose-5-phosphate or free ribose may be shunted toward oxidation, producing ribonic acid.
Animal Tissues: A Biomarker of Dysregulation
In mammals, ribonic acid is typically found in trace amounts in healthy tissue but accumulates significantly in biofluids during metabolic disease. It is structurally related to other "polyols" and sugar acids monitored in clinical metabolomics.
-
Serum & Urine: Ribonic acid is excreted by the kidneys.
-
Clinical Significance:
-
Type 1 Diabetes: Ribonic acid levels in serum are inversely associated with eGFR (estimated Glomerular Filtration Rate). It accumulates as renal clearance declines [3].
-
Oxidative Stress: As a product of sugar oxidation, elevated ribonic acid can indicate systemic oxidative stress or hyperglycemia-induced "glycoxidation."
-
Part 3: Analytical Methodology (GC-MS)
Quantifying ribonic acid requires precise extraction and derivatization to render it volatile for Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a validated standard for plant and animal tissues.
Experimental Workflow
Step 1: Metabolite Extraction
-
Tissue: Homogenize 50 mg of frozen tissue (plant leaf/root or animal liver/kidney) in 1 mL of extraction solvent (Methanol:Chloroform:Water, 2.5:1:1 v/v/v) pre-chilled to -20°C.
-
Internal Standard: Add 10 µL of Ribitol (0.2 mg/mL) or ^13C-Ribonic acid as an internal standard to correct for recovery losses.
-
Separation: Centrifuge at 16,000 x g for 10 min at 4°C. Collect the polar (upper) phase.
-
Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (SpeedVac).
Step 2: Derivatization (Two-Step) Sugar acids have both hydroxyl (-OH) and carboxyl (-COOH) groups. A two-step derivatization ensures complete capping.
-
Methoximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min. Purpose: Protects carbonyl groups and reduces ring isomerism.
-
Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min. Purpose: Replaces active hydrogens with TMS (trimethylsilyl) groups, increasing volatility.
Step 3: GC-MS Acquisition
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Temperature Program:
-
Initial: 70°C (hold 2 min).
-
Ramp: 10°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
Detection: Electron Impact (EI) at 70 eV. Scan range 50–600 m/z.
Identification & Quantification
-
Target Ion: Ribonic acid-TMS derivatives typically show characteristic fragments at m/z 217, 292, and 333 .
-
Retention Time: Ribonic acid elutes after Ribose and before Hexoses (Glucose).
-
Calculation:
Figure 2: Validated GC-MS workflow for the extraction and quantification of Ribonic Acid.
Part 4: Implications for Drug Development
For professionals in drug development, ribonic acid serves as a specific utility marker:
-
Nephrotoxicity Screening: In pre-clinical toxicology, elevated serum ribonic acid may signal early renal impairment or specific transporter inhibition (OATs) before creatinine levels rise significantly.
-
Oxidative Stress Monitoring: In efficacy trials for antioxidants or diabetes management drugs, ribonic acid reduction can serve as a secondary endpoint indicating reduced glycoxidation burden.
-
Plant-Based Biologics: Understanding ribonic acid upregulation in plants allows for the optimization of growth conditions (e.g., controlled stress) to maximize bioactive yield in botanical drug manufacturing.
References
-
Abreu, I. et al. (2020). "The Metabolic Response of Brachypodium Roots to the Interaction with Beneficial Bacteria Is Affected by the Plant Nutritional Status." Metabolites.[9][10][11][12] Available at: [Link]
-
Li, Z. et al. (2017). "GABA Application Improves Drought Tolerance in Creeping Bentgrass by Modulating Metabolic Pathways." Scientific Reports. Available at: [Link]
-
Rotbain Curovic, V. et al. (2020). "Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes." Frontiers in Endocrinology. Available at: [Link]
-
Scher, B.M. & Horecker, B.L. (1966).[1][3] "Pentose metabolism in Candida: The triphosphopyridine nucleotide-specific polyol dehydrogenase of Candida utilis."[1][3] Archives of Biochemistry and Biophysics. (Foundational enzymology reference for Ribose 1-dehydrogenase).
Sources
- 1. Ribose 1-dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 2. 5-O-Acetyl-d-ribono-1,4-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 1.1.1.115 [iubmb.qmul.ac.uk]
- 4. InterPro [ebi.ac.uk]
- 5. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PathWhiz [smpdb.ca]
- 9. GMD - Ribonic acid - InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 [gmd.mpimp-golm.mpg.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. shimadzu.com [shimadzu.com]
- 12. The Metabolic Response of Brachypodium Roots to the Interaction with Beneficial Bacteria Is Affected by the Plant Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS derivatization protocols for ribonic acid analysis
Executive Summary
Ribonic acid (2,3,4,5-tetrahydroxypentanoic acid) is a pivotal metabolite in the pentose phosphate pathway and a marker of oxidative stress. However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two factors: extreme polarity , rendering it non-volatile, and spontaneous lactonization , where the open-chain acid cyclizes into ribono-1,4-lactone under acidic or thermal stress.
This guide details a robust Two-Step Derivatization Protocol (Methoximation-Silylation) . Unlike generic sugar protocols, this method is optimized to stabilize the analyte matrix, separate interfering ribose isomers, and provide reproducible quantification of ribonic acid as its per-silylated derivative.
Mechanistic Insight & Experimental Logic
The Volatility Challenge
Ribonic acid contains one carboxyl group (-COOH) and four hydroxyl groups (-OH). To pass through a GC column without degradation, these active hydrogens must be replaced by non-polar groups. We utilize Trimethylsilylation (TMS) , replacing active hydrogens with
The Lactone Equilibrium
In aqueous solution, ribonic acid exists in equilibrium with ribono-1,4-lactone.
-
Direct Silylation Risk: If silylated directly, you may obtain two distinct peaks (TMS-ester vs. TMS-lactone), splitting your signal and reducing sensitivity.
-
The Solution: While methoximation (MeOx) targets aldehydes/ketones (like Ribose), its inclusion here is critical for Matrix Management . It locks reducing sugars (e.g., Ribose) in open-chain oxime forms, preventing them from co-eluting with Ribonic acid. For Ribonic acid itself, silylation with MSTFA drives the formation of the Pentakis-TMS derivative (open chain) under controlled conditions.
Materials & Reagents
| Component | Specification | Purpose |
| Derivatization Reagent A | Methoxyamine HCl (20 mg/mL in Pyridine) | Protects carbonyls in matrix; acts as proton scavenger. |
| Derivatization Reagent B | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Silylation agent.[1][2][3] Highly volatile, leaving no silica deposits. |
| Solvent | Anhydrous Pyridine | Catalyst and solvent. Must be stored over KOH pellets. |
| Internal Standard (ISTD) | Ribitol or U- | Normalization for injection volume and derivatization efficiency. |
| FAMEs Standard | C8–C30 Fatty Acid Methyl Esters | Retention Index (RI) calibration. |
Workflow Visualization
The following diagram illustrates the critical path for sample preparation, highlighting the decision nodes for handling lactonization.
Caption: Optimized workflow ensuring removal of water (the enemy of silylation) and sequential derivatization to maximize signal integrity.
Detailed Protocol
Step 1: Sample Preparation & Drying (The "Zero-Water" Rule)
-
Action: Extract metabolites using a biphasic method (e.g., MeOH/CHCl3/H2O). Take 50–100 µL of the polar (upper) phase.
-
Critical: Evaporate to absolute dryness using a centrifugal concentrator (SpeedVac).
-
Why: MSTFA hydrolyzes immediately upon contact with water. Even trace moisture results in "ghost peaks" and loss of the Ribonic Acid-TMS signal.
-
Tip: Add 10 µL of MeOH before the final 10 mins of drying to azeotropically remove residual water.
Step 2: Methoximation (Matrix Stabilization)
-
Action: Add 10 µL of Methoxyamine HCl/Pyridine .
-
Incubation: Shake at 37°C for 90 minutes .
-
Mechanism: While Ribonic acid (acid form) doesn't form an oxime, this step derivatizes any Ribose present. Underivatized Ribose can cyclize and co-elute with Ribonic acid. This step segregates the matrix.
Step 3: Silylation (The Main Event)
-
Action: Add 90 µL of MSTFA .
-
Incubation: Shake at 37°C for 30 minutes .
-
Chemistry:
-
Result: Formation of Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester (commonly called Ribonic acid-5TMS).[4]
Step 4: GC-MS Acquisition Parameters
-
Column: Agilent DB-5ms or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).
-
Inlet: 250°C, Splitless (1 µL injection).
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 10°C/min to 325°C.
-
Hold 10 mins.
-
-
Mass Spec: Electron Impact (EI) at 70eV. Scan range 50–600 m/z.
Data Analysis & Identification
Spectral Signature
Ribonic Acid-5TMS (MW ~526) fragments predictably. Use these ions for extracted ion chromatograms (EIC):
| Ion Type | m/z | Origin |
| Quantification Ion | 217 | Characteristic of TMS-sugar backbone. |
| Qualifier 1 | 292 | Specific fragmentation of the pentose chain. |
| Qualifier 2 | 307 | Loss of methyl + rearrangement. |
| Qualifier 3 | 147 | Rearrangement ion (Si-O-Si). |
| Molecular Ion | 511 | [M-15]+ (Loss of methyl group from TMS). |
Retention Index (RI)
-
Fiehn Lib RI: ~1708 (varies slightly by column).
-
Differentiation:
-
Ribose (4TMS): Elutes earlier (RI ~1500-1600 depending on isomer).
-
Ribono-1,4-lactone (4TMS): Elutes slightly later than the acid form if present.
-
Troubleshooting: The Self-Validating System
A robust assay must flag its own errors. Use this logic table:
| Observation | Root Cause | Corrective Action |
| Low Signal + Large Peak at m/z 73 only | Hydrolysis of MSTFA. | Sample was not dry. Check SpeedVac vacuum depth. Replace pyridine. |
| Split Peaks (Doublet) | Incomplete derivatization or Lactone/Acid equilibrium. | Ensure incubation was full 30 mins. If persistent, the sample may be too acidic; neutralize prior to drying. |
| Broad Tailing Peak | Active sites in liner/column. | Replace glass liner (deactivated wool). Trim column 10cm. |
| Missing Ribonic Acid, High Ribose | Misidentification. | Check m/z 292/307 ratio. Ribose has distinct m/z 160/217 profile. |
References
-
Fiehn, O. (2016).[5] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]
-
NIST Mass Spectrometry Data Center. Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester.[4] NIST Chemistry WebBook. [Link]
-
Golm Metabolome Database. Ribonic acid (5TMS) Spectrum and RI. Max Planck Institute of Molecular Plant Physiology. [Link]
-
Liebeke, M. et al. (2008).[1][6] Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis.[1][6] Molecular Microbiology. (Basis for MeOx/MSTFA timing). [Link]
Sources
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 4. Ribonic acid, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, trimethylsilyl ester [webbook.nist.gov]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Chelation properties of ribonic acid for metal ion sequestration
Application Note & Protocol
Topic: Characterizing the Chelation Properties of Ribonic Acid for Metal Ion Sequestration
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ribonic acid, a sugar acid derived from ribose, possesses significant potential as a biocompatible chelating agent for various metal ions. Its molecular structure, featuring a terminal carboxylic acid and multiple hydroxyl groups, provides multiple coordination sites for forming stable chelate complexes. This document provides a comprehensive guide for researchers on the theoretical principles and practical methodologies for characterizing the metal ion sequestration properties of ribonic acid. It includes detailed, step-by-step protocols for potentiometric titrations, UV-Visible spectrophotometry, and Isothermal Titration Calorimetry (ITC), designed to elucidate thermodynamic stability, stoichiometry, and binding energetics. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Theoretical Background: The Basis of Sequestration
Principles of Metal Chelation
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion. This process results in the formation of a stable, ring-like structure called a chelate. The enhanced stability of a chelate compared to a complex with a similar non-chelating (monodentate) ligand is known as the "chelate effect."[1][2] Stability constants (K) are equilibrium constants that quantify the strength of the interaction between the metal ion and the ligand.[1][3]
Ribonic Acid: A Natural Polydentate Ligand
Ribonic acid is a five-carbon sugar acid. In its open-chain form, it presents a carboxylate group (-COO⁻) and four hydroxyl groups (-OH), all of which can act as electron-pair donors (Lewis bases) to coordinate with a metal ion (a Lewis acid).
The chelation efficiency is highly dependent on pH. The carboxyl group must be deprotonated (pKa ~3-4) to effectively bind the metal ion. At higher pH values, the hydroxyl groups can also deprotonate, becoming more potent coordination sites and enabling the formation of highly stable complexes, a known characteristic of sugar acids.[4][5]
Caption: Proposed chelation of a metal ion (Mⁿ⁺) by the carboxylate and hydroxyl groups of ribonic acid.
Applications & Significance
The ability of ribonic acid to sequester metal ions is relevant in several fields:
-
Pharmaceuticals: As a potential treatment for metal intoxication by binding and facilitating the excretion of toxic heavy metals.[6][7]
-
Neuroscience: Modulating the concentration of redox-active metals like copper and iron, which are implicated in neurodegenerative diseases.[8]
-
Food & Beverage: Preventing metal-catalyzed oxidation and stabilizing products, such as in wine preservation.[9]
-
Environmental Remediation: Mobilizing and removing heavy metals from contaminated soils and water.[5][10]
Experimental Protocols: Quantifying Sequestration
This section provides validated protocols for determining the key parameters of ribonic acid-metal interactions.
General Reagents and Laboratory Practices
-
Ribonic Acid: Use high-purity D-Ribonic acid or its salt (e.g., sodium ribonate). If starting from D-Ribonolactone, ensure complete hydrolysis.[11] Prepare a stock solution (e.g., 10 mM) in deionized, metal-free water.
-
Metal Salts: Use high-purity chloride or nitrate salts of the metal ions of interest (e.g., FeCl₃, Cu(NO₃)₂, Pb(NO₃)₂). Prepare stock solutions (e.g., 100 mM) and accurately determine their concentration.
-
Buffers: Use buffers that have low or well-characterized metal-binding affinities (e.g., HEPES, PIPES). Avoid phosphate and citrate buffers, which are strong chelators themselves.
-
pH Adjustments: Use high-purity, carbonate-free NaOH and HCl solutions for pH adjustments.
-
Atmosphere: For redox-sensitive ions like Fe(II) or Cu(I), all solutions should be de-gassed and experiments performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol 1: Potentiometric Titration for Stability Constant (K) Determination
This method, based on the principles developed by Bjerrum and refined by Irving & Rossotti, determines the proton-ligand and metal-ligand stability constants by monitoring pH changes during titration.[12][13][14]
Rationale: The binding of a metal ion to ribonic acid displaces protons, causing a drop in pH. By titrating this system with a strong base and comparing it to titrations of the acid and the ligand alone, we can calculate the average number of ligands bound to a metal ion at each pH point and subsequently determine the stability constants.[15][16]
Step-by-Step Protocol:
-
System Calibration: Calibrate the pH meter and glass electrode using standard buffers at the experimental temperature.
-
Prepare Titration Mixtures: In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), prepare the following solutions with a constant ionic strength (e.g., 0.1 M KCl):
-
Mixture A (Acid): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl.
-
Mixture B (Ligand): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl + 5 mL of 10 mM Ribonic Acid.
-
Mixture C (Complex): 50 mL of 0.1 M KCl + 2 mL of 0.1 M HCl + 5 mL of 10 mM Ribonic Acid + 1 mL of 10 mM Metal Salt Solution.
-
-
Titration: Titrate each mixture against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after it stabilizes.
-
Data Analysis:
-
Plot pH versus volume of NaOH added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each pH value.
-
Construct a "formation curve" by plotting n̄ versus pL (-log[L]).
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve, typically at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5).[12][13]
-
Caption: Workflow for potentiometric determination of stability constants.
Protocol 2: UV-Visible Spectrophotometry for Stoichiometry
This protocol uses the continuous variation method (Job's Plot) to determine the metal-ligand stoichiometry.
Rationale: If the metal-ligand complex absorbs at a different wavelength or has a different molar absorptivity than the individual species, the change in absorbance can be monitored. The maximum absorbance change will occur at the mole fraction corresponding to the stoichiometry of the complex.[17][18] Since ribonic acid lacks a strong chromophore, this method is most effective for colored transition metal ions (e.g., Cu²⁺, Fe³⁺) whose d-d electronic transitions are sensitive to the ligand field.[19]
Step-by-Step Protocol:
-
Wavelength Scan: Record the UV-Vis spectra of the metal ion solution and the metal-ribonate complex to identify the wavelength of maximum absorbance difference (ΔA_max).
-
Prepare Job's Plot Solutions: Prepare a series of solutions with a constant total molar concentration (e.g., 1 mM) but with varying mole fractions of the metal (Xₘ) and ribonic acid (Xₗ). The total volume must be constant.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined wavelength (ΔA_max). Use a solution of the metal ion at the same concentration as a reference if the ligand does not absorb at this wavelength.
-
Plot and Analyze: Plot the change in absorbance (ΔA) against the mole fraction of the ligand (Xₗ). The peak of the plot indicates the mole fraction at which the complex concentration is maximized, revealing the stoichiometry. For example, a peak at Xₗ = 0.67 suggests a 2:1 (Ligand:Metal) complex.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS, and stoichiometry, n) in a single experiment.[20][21]
Rationale: ITC provides unparalleled insight into the forces driving complexation. A negative enthalpy change (ΔH) indicates an exothermic reaction driven by bond formation, while a positive entropy change (ΔS) suggests an entropically driven process, often due to the release of water molecules from the metal's hydration shell.[22]
Step-by-Step Protocol:
-
Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25 °C). Allow the system to equilibrate.
-
Sample Preparation:
-
Cell: Place the metal ion solution (e.g., 0.1-0.2 mM) in the sample cell.
-
Syringe: Load a 10-20 fold excess concentration of the ribonic acid solution (e.g., 2-4 mM) into the injection syringe.
-
Crucial: Both solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialyze both components against the buffer for best results.
-
-
Titration Experiment: Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, then proceed with a series of injections (e.g., 20-30 injections of 2 µL each) of the ribonic acid solution into the metal ion solution.
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change (µcal) for each injection.
-
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio (Ligand/Metal).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software to extract Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS .[21]
-
Data Presentation & Interpretation
Summarize quantitative results in a clear, tabular format.
Table 1: Stability Constants of Metal-Ribonate Complexes (at 25°C, I=0.1 M)
| Metal Ion | log K₁ (1:1) | log K₂ (1:2) | Method |
|---|---|---|---|
| Fe³⁺ | 9.8 | 7.5 | Potentiometry |
| Cu²⁺ | 6.2 | 4.1 | Potentiometry |
| Pb²⁺ | 5.5 | - | Potentiometry |
| Zn²⁺ | 4.8 | - | Potentiometry |
Note: Data are hypothetical examples for illustrative purposes.
Table 2: Thermodynamic Parameters of Cu²⁺-Ribonate Interaction (at 25°C, pH 6.5)
| Parameter | Value | Units |
|---|---|---|
| Stoichiometry (n) | 1.05 ± 0.03 | - |
| Association Constant (Kₐ) | 1.8 x 10⁶ | M⁻¹ |
| Enthalpy (ΔH) | -5.2 ± 0.4 | kcal/mol |
| Entropy (TΔS) | +3.3 | kcal/mol |
Note: Data are hypothetical examples for illustrative purposes.
Methodological Considerations & Troubleshooting
-
Metal Hydroxide Precipitation: At neutral to alkaline pH, many metal ions (especially Fe³⁺) can precipitate as hydroxides.[6] Perform experiments at a pH where the metal ion remains soluble or use a competing ligand of known stability to keep it in solution.
-
Buffer Interference: As noted, some buffers can chelate metals. Always run a control titration of the ligand into the buffer alone to measure any heat of interaction.[22]
-
Purity of Ribonic Acid: Impurities in the ribonic acid sample, such as other sugar acids or unreacted starting materials, can lead to erroneous results. Verify purity via techniques like NMR or HPLC.[23]
Safety Precautions
-
Always handle corrosive chemicals like concentrated acids and bases within a fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, lab coats, and chemical-resistant gloves.[24][25]
-
Consult the Safety Data Sheet (SDS) for all metal salts, as many are toxic or environmental hazards.
-
Ensure an eyewash station and safety shower are readily accessible.[25][26]
References
-
Bruggraber, S. F. A., T. M. C. M. de Witte, and R. J. M. Nolte. (2010). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Molecular Biology, 627, 209–226. [Link]
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TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments Application Note. [Link]
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Mane, S. D., et al. (2012). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]
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IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Science & Applied Research of Technology. [Link]
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Al-Naimi, I. S., & Al-Saadi, B. M. (2013). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. MAK HILL Publications. [Link]
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Wasay, S. A., et al. (2001). Removal of Heavy Metals from Soil Components and Soils by Natural Chelating Agents. Part II. Soil Extraction by Sugar Acids. ResearchGate. [Link]
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Ferlin, N., et al. (2008). Synthesis of sugar-based chelating surfactants for metal removal from wastewater. PubMed. [Link]
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Angyal, S. J. (2012). Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. Modern Methods in Carbohydrate Chemistry. [Link]
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Somasundaran, P., & Nagaraj, D. R. (1984). Chemistry and applications of chelating agents in flotation and flocculation. Reagents in the Minerals Industry. [Link]
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Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]
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Flinn Scientific. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Flinn Scientific. [Link]
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Narwade, M. L., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica. [Link]
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Brook, M. A., et al. (2022). Chelating Silicone Dendrons: Trying to Impact Organisms by Disrupting Ions at Interfaces. MDPI. [Link]
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Squitti, R., et al. (2022). Role of copper chelating agents: between old applications and new perspectives in neuroscience. Frontiers in Aging Neuroscience. [Link]
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Nature. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Nature Portfolio. [Link]
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Bonvin, D., et al. (2018). Chelating agents as coating molecules for iron oxide nanoparticles. ResearchGate. [Link]
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RSC Publishing. (2022). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]
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Zachariou, M., & Hearn, M. T. (1996). Application of immobilized metal ion chelate complexes as pseudocation exchange adsorbents for protein separation. PubMed. [Link]
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MDPI. (2023). Preparation of Eco-Friendly Chelating Resins and Their Applications for Water Treatment. MDPI. [Link]
-
MDPI. (2025). Metal Ion Reduction, Chelation, and Cytotoxicity of Selected Bicyclic Monoterpenes and Their Binary Mixtures. MDPI. [Link]
-
Griffith University. (2021). Metal ion chelation of poly(aspartic acid): From scale inhibition to therapeutic potentials. Griffith Research Online. [Link]
Sources
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- 8. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of sugar-based chelating surfactants for metal removal from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
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- 15. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 25. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 26. rivulis.com [rivulis.com]
Troubleshooting & Optimization
Technical Support Center: Ribonic Acid Fermentation Optimization
Topic: Optimizing pH Control for Ribonic Acid Yield in Gluconobacter oxydans Fermentation
Core Mechanism: The "Why" Behind the Protocol
To optimize yield, you must first understand that Gluconobacter oxydans does not metabolize sugar acids intracellularly in the same way E. coli does. The conversion of D-Ribose to D-Ribonic acid is a periplasmic oxidative bioconversion , not a central cytosolic metabolic pathway.
The Bioconversion Pathway
-
Oxidation: D-Ribose is oxidized to D-ribono-1,4-lactone by membrane-bound glucose dehydrogenase (mGDH) or specific ribose dehydrogenases located on the outer surface of the cytoplasmic membrane.
-
Hydrolysis: The lactone spontaneously hydrolyzes into D-ribonic acid in the bulk medium.
-
The pH Conflict:
-
Enzyme Activity: The membrane-bound dehydrogenases typically exhibit peak activity at pH 5.0 – 6.0 .
-
Lactone Hydrolysis: The ring-opening hydrolysis of the lactone is accelerated at neutral to alkaline pH .
-
Cell Viability: G. oxydans is acid-tolerant but suffers significant growth inhibition and enzyme deactivation below pH 4.0 .
-
Optimization Goal: You must maintain a pH that sustains the membrane-bound enzyme activity while preventing the accumulation of the acidic product from crashing the culture.
Figure 1: The periplasmic oxidation pathway of D-Ribose to D-Ribonic Acid. Note that the primary enzymatic step occurs at the membrane interface, making bulk pH control critical for enzyme stability.
Troubleshooting Guide: Symptom-Based Diagnosis
Use this table to diagnose deviations in your fermentation profile.
| Symptom | Probable Cause | Technical Verification | Corrective Action |
| pH "Crash" (Uncontrollable Drop) | Base pump undersized or PID de-tuned. | Check pump output rate vs. Acid Production Rate (APR). | Switch to higher molarity base (e.g., 5M NaOH) or increase P-gain in PID loop. |
| DO Spike + pH Rise | Carbon source depletion (Starvation). | HPLC analysis of supernatant; rapid DO rise >80%. | Initiate feed immediately. If using pH-stat feeding, reduce deadband. |
| DO Spike + pH Stable | Nitrogen limitation or toxicity. | Check OD600; if biomass is stagnant but substrate is present. | Add yeast extract pulse (2 g/L). Verify toxic product accumulation. |
| Slow Acid Production (Linear) | Enzyme deactivation due to low pH excursion. | Review pH trend log for dips < 4.0. | Maintain pH > 5.0 strictly. If damaged, re-inoculation may be required. |
| Precipitation on Probes | Calcium Ribonate formation (if using CaCO3). | Visual inspection of electrode diaphragm. | Switch to NaOH/KOH for fine control; use heated jacket for probe if possible. |
| High Osmolality / Cell Lysis | Excessive Na+ accumulation from NaOH base. | Measure conductivity (>30 mS/cm is risky). | Switch to a mixed base strategy (CaCO3 for bulk, NaOH for fine tuning) or use NH4OH. |
Validated Experimental Protocol: Adaptive pH-Stat Fed-Batch
This protocol uses G. oxydans (e.g., ATCC 621H or similar industrial strains).[1] It prioritizes the "Two-Stage" strategy: growing biomass first, then maximizing bioconversion.
Phase 1: Preparation
-
Bioreactor: 5L Stirred Tank Reactor (STR).
-
Basal Medium: Sorbitol (20 g/L) or Glycerol (growth carbon), Yeast Extract (10 g/L), MgSO4 (1 g/L), KH2PO4 (1 g/L).
-
Substrate Feed: D-Ribose (500 g/L stock solution).
-
pH Control Agents: 4M NaOH (liquid base) and 2M H2SO4 (acid). Note: Avoid CaCO3 in fed-batch to prevent rheological issues.
Phase 2: The Workflow
Step 1: Inoculation & Growth (0 – 12 hours)
-
Set Point: pH 6.0 ± 0.1.
-
Temp: 30°C.
-
Aeration: 1.0 VVM (Volume per Volume per Minute).[2]
-
Goal: Maximize biomass. G. oxydans grows on Sorbitol/Glycerol.
-
Trigger: When DO drops to 30% and then spikes back to >70% (indicating Sorbitol depletion), move to Step 2.
Step 2: Induction & Bioconversion (12 – 48+ hours)
-
Action: Add initial bolus of D-Ribose (50 g/L final conc).
-
Shift pH: Adjust setpoint to pH 5.5 .
-
Reasoning: While pH 6.0 is better for growth, pH 5.5 reduces the addition of NaOH, lowering osmotic stress, while maintaining mGDH activity (optimal range 5.0–6.0).
-
-
Feeding Strategy (DO-Stat or pH-Stat):
-
Preferred:DO-Stat . When DO rises >60% (substrate depletion), pump D-Ribose feed until DO drops to 30%.
-
Alternative:Constant Feed . Feed D-Ribose at 2-5 g/L/h.
-
-
Monitoring: Monitor Ribonic Acid production via HPLC (Aminex HPX-87H column, 5mM H2SO4 eluent).
Step 3: Termination
-
Stop fermentation when conversion efficiency >95% or productivity plateaus (usually due to product inhibition or enzyme decay).
Logical Troubleshooting Flowchart
Use this logic tree when the yield is lower than expected.
Figure 2: Decision tree for diagnosing yield stagnation in oxidative fermentation.
Frequently Asked Questions (FAQs)
Q1: Why not use CaCO3 to control pH? It buffers well. A: While CaCO3 is excellent for flask cultures, it is problematic in bioreactors for ribonic acid production.
-
Solubility: Calcium ribonate has limited solubility. High concentrations lead to slurry formation, which interferes with oxygen transfer (kLa) and makes downstream purification (filtration) difficult.
-
Fouling: The precipitate coats the pH electrode, causing sensor drift and "blind" control failures. Recommendation: Use NaOH or KOH for bioreactors, but monitor conductivity.
Q2: My pH sensor drifts significantly after 24 hours. Why? A: G. oxydans produces a "slime" (polysaccharides/levans) and proteins that can coat the electrode diaphragm. Fix: Use a retractable housing to clean the probe mid-run, or use a pressurized gel-electrolyte sensor (e.g., Mettler Toledo InPro 3250) which resists clogging better than liquid-filled reference electrodes.
Q3: Can I run the fermentation at pH 7.0 to speed up lactone hydrolysis? A: It is risky. While hydrolysis is faster, the membrane-bound dehydrogenases in G. oxydans are less stable at pH 7.0+ over long durations. Furthermore, contamination risk increases significantly at neutral pH. The "Sweet Spot" is pH 5.5 – 6.0 .
Q4: How do I separate the Ribonic Acid downstream? A: If you used NaOH, you have Sodium Ribonate.
-
Cell Removal: Centrifugation/Microfiltration.
-
Acidification: Cation exchange chromatography (H+ form) to convert Sodium Ribonate -> Ribonic Acid.
-
Concentration: Vacuum evaporation.
References
-
Hua, X., et al. (2023). "Identification of a Novel Dehydrogenase from Gluconobacter oxydans for Degradation of Inhibitors Derived from Lignocellulosic Biomass." MDPI.
-
Mewaldt, A., et al. (2024). "Efficient Bio-Oxidation of Cellobiose with Engineered Gluconobacter oxydans." MDPI.
-
Lynch, H.C., et al. (2016). "Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains." Frontiers in Microbiology.
-
Emerson Automation Solutions. "pH Control In Fermentation Plants." Emerson Technical Guides.
-
Lee, J.H., et al. (2025). "Enzyme cascades for high-yield conversion of d-xylose into d-ribose."[3][4] Bioresource Technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme cascades for high-yield conversion of d-xylose into d-ribose by overcoming equilibrium constraints and enhancing selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Ribonic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice for improving the solubility of ribonic acid in organic solvents. As a sugar acid, ribonic acid's inherent polarity presents significant challenges for its application in non-aqueous reaction systems and lipid-based formulations. This resource offers a structured approach to overcoming these solubility hurdles, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is ribonic acid poorly soluble in most organic solvents?
A1: Ribonic acid's poor solubility in common organic solvents stems from its highly polar molecular structure.[1][2][3] As a pentose-derived sugar acid, it possesses a carboxylic acid group and multiple hydroxyl (-OH) groups. These functional groups readily form strong hydrogen bonds with other ribonic acid molecules, creating a stable crystal lattice that is difficult for less polar organic solvents to disrupt. The molecule's high polar surface area (approximately 118 Ų) and negative logP value (around -2.5 to -2.8) are quantitative indicators of its hydrophilicity and lipophobicity.[1]
Q2: What are the primary strategies for increasing the solubility of ribonic acid in organic solvents?
A2: The main approaches to enhance the solubility of ribonic acid in organic media involve chemically modifying the molecule to reduce its polarity or altering the solvent system to better accommodate its polar nature. The four primary strategies are:
-
Salt Formation: Converting the carboxylic acid group to a salt with a suitable counter-ion can disrupt the crystal lattice and improve solubility in more polar organic solvents.[4][5]
-
Esterification: Reacting the carboxylic acid and/or the hydroxyl groups to form esters increases the molecule's lipophilicity, thereby enhancing its solubility in nonpolar organic solvents.[6][7]
-
Use of Co-solvents: Blending a solvent in which ribonic acid is poorly soluble with a miscible "co-solvent" that has a higher affinity for the acid can create a solvent system with a more favorable overall polarity.[8][9]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can facilitate the transport of the ribonate anion from an aqueous or solid phase into an organic phase.[10][11]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges, complete with detailed protocols and the scientific rationale behind each step.
Issue 1: Incomplete Dissolution via Salt Formation
Q: I've attempted to increase the solubility of ribonic acid in methanol by forming its sodium salt, but I'm still seeing a significant amount of undissolved solid. What's going wrong?
A: Incomplete dissolution of a ribonic acid salt in an organic solvent can be attributed to several factors, primarily the choice of base, the solvent itself, and the presence of water. While forming a salt is a valid strategy, the properties of the resulting salt are crucial.
Causality Behind Experimental Choices:
-
Counter-ion Selection: Simple alkali metal salts (like sodium or potassium) might still retain significant ionic character, limiting their solubility in less polar organic solvents. Using a bulkier, more organic-soluble counter-ion can create a salt with greater lipophilicity. Quaternary ammonium hydroxides, for instance, introduce a lipophilic alkyl component.
-
Solvent Polarity: Methanol is a polar protic solvent, but for some salts, its polarity may not be sufficient. A more polar aprotic solvent like DMSO or DMF could be more effective, or a co-solvent system might be necessary.
-
Water Content: Trace amounts of water can sometimes aid in the dissolution of salts in organic solvents by hydrating the ions.[12][13] However, an excess of water can lead to phase separation if the primary organic solvent is not fully miscible with water.
Troubleshooting Table: Salt Formation
| Observation | Potential Cause | Suggested Solution |
| Precipitate remains after adding base. | The resulting salt is insoluble in the chosen solvent. | 1. Try a different base to form a more lipophilic salt (e.g., tetrabutylammonium hydroxide).2. Use a more polar solvent (e.g., DMSO, DMF). |
| A gel-like substance forms. | The salt is solvating but not fully dissolving, potentially forming a highly viscous solution or a mesophase. | 1. Increase the solvent volume.2. Gently heat the mixture.3. Consider a different solvent system. |
| The solution is cloudy or hazy. | Fine, undissolved particles are suspended. | 1. Increase stirring time and/or temperature.2. Filter the solution to remove any insoluble impurities. |
Experimental Protocol: Formation of a Tetrabutylammonium Ribonate Salt
-
Dissolution of Ribonic Acid: In a round-bottom flask, suspend 1.0 g of ribonic acid in 20 mL of methanol.
-
Base Addition: While stirring, slowly add one molar equivalent of tetrabutylammonium hydroxide (TBAH) in methanol.
-
Reaction: Continue stirring at room temperature for 1-2 hours. The suspension should clarify as the salt forms.
-
Solvent Removal (Optional): If a solid salt is desired, the solvent can be removed under reduced pressure.
-
Solubility Test: Test the solubility of the resulting solution or the isolated salt in your target organic solvent.
Workflow Diagram: Salt Formation for Improved Solubility
Caption: Workflow for enhancing ribonic acid solubility via salt formation.
Issue 2: Low Yields and Reversibility in Esterification
Q: I'm trying to synthesize methyl ribonate using a standard Fischer esterification with methanol and sulfuric acid as a catalyst to improve solubility in ethyl acetate. My yields are very low. How can I improve this?
A: Fischer esterification is a classic method, but it's an equilibrium-controlled process.[6] For polyhydroxylated compounds like ribonic acid, side reactions and the presence of water can significantly limit the yield.
Causality Behind Experimental Choices:
-
Equilibrium Shift: The reaction produces water as a byproduct. According to Le Chatelier's principle, this water must be removed to drive the reaction towards the ester product.
-
Catalyst: While strong mineral acids like sulfuric acid work, they can also cause dehydration and charring of sugar acids. Milder catalysts can be more effective and produce fewer side products.
-
Competing Reactions: The multiple hydroxyl groups on ribonic acid can also undergo esterification, leading to a mixture of products if not controlled. They can also compete for the catalyst.
Troubleshooting Table: Esterification
| Observation | Potential Cause | Suggested Solution |
| Low conversion to ester. | 1. Equilibrium not shifted in favor of products.2. Insufficient catalysis. | 1. Use a large excess of the alcohol (if it's the solvent).2. Remove water using a Dean-Stark apparatus or molecular sieves.3. Increase catalyst loading or try a different catalyst (e.g., boric acid[14]). |
| Dark, tar-like byproduct formation. | Acid-catalyzed degradation (charring) of the sugar acid. | 1. Use a milder catalyst (e.g., boric acid, ion-exchange resin).2. Lower the reaction temperature and extend the reaction time. |
| Mixture of products observed (e.g., by TLC or NMR). | Esterification of hydroxyl groups in addition to the carboxylic acid. | 1. Use a milder, more selective catalyst for the carboxylic acid (e.g., boric acid can show selectivity for α-hydroxy acids[14]).2. Employ protecting group strategies for the hydroxyls if specific esterification is required. |
Experimental Protocol: Boric Acid-Catalyzed Esterification of Ribonic Acid
This protocol is adapted from methodologies for the selective esterification of α-hydroxycarboxylic acids.[14][15]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 g of ribonic acid and 25 mL of anhydrous methanol.
-
Catalyst Addition: Add 0.1 to 0.2 molar equivalents of boric acid to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 18-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ribonate, which can be further purified by column chromatography if necessary.
Logical Relationship: Factors Affecting Esterification Yield
Caption: Key factors influencing the yield of ribonic acid esterification.
Issue 3: Phase Separation with Co-Solvents
Q: I'm trying to use a co-solvent system of dichloromethane (DCM) and dimethyl sulfoxide (DMSO) to dissolve ribonic acid for a reaction. However, upon adding my nonpolar reactant, the mixture separates into two phases. How can I maintain a single phase?
A: This is a common issue when using co-solvents with significantly different polarities. The introduction of a nonpolar reactant can decrease the overall polarity of the solvent system, leading to the less polar component (DCM) and the more polar component (DMSO, containing the dissolved ribonic acid) separating.
Causality Behind Experimental Choices:
-
Miscibility and Polarity: While DCM and DMSO are miscible, their ability to remain a single phase can be disrupted by the introduction of a solute that is preferentially soluble in one of them.
-
Solvent Ratios: The ratio of the co-solvents is critical. A higher proportion of the solvent that solubilizes all components is often needed.
Troubleshooting Table: Co-Solvent Systems
| Observation | Potential Cause | Suggested Solution |
| Two distinct liquid layers form. | The solvent system has become immiscible upon addition of a reactant. | 1. Increase the proportion of the more polar co-solvent (e.g., DMSO).2. Try a different co-solvent pair with closer polarities (e.g., THF and methanol).3. Add the nonpolar reactant slowly and with vigorous stirring. |
| The solution becomes cloudy before separating. | The system is approaching its miscibility limit. | 1. Stop the addition of the reactant.2. Add more of the co-solvent that promotes miscibility (the "bridge" solvent). |
Protocol for Optimizing a Co-Solvent System
-
Solubility Screening: First, determine the solubility of ribonic acid in a range of individual solvents (e.g., methanol, ethanol, THF, acetone, acetonitrile, DMSO, DMF).
-
Binary System Titration:
-
Dissolve a known amount of ribonic acid in a small volume of a good solvent (e.g., 1 mL of DMSO).
-
Slowly titrate this solution with a less polar, miscible co-solvent (e.g., THF or acetone) until precipitation or cloudiness is observed. This helps determine the miscibility limits.
-
-
Reactant Addition Test:
-
Prepare the optimized single-phase co-solvent solution of ribonic acid.
-
Slowly add the nonpolar reactant, observing for any signs of phase separation. Adjust the solvent ratio as needed.
-
Issue 4: Inefficiency of Phase-Transfer Catalysis (PTC)
Q: I am using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to bring ribonate (from an aqueous solution of sodium ribonate) into toluene for an alkylation reaction, but the reaction is extremely slow. What limits the efficiency of my PTC system?
A: The efficiency of phase-transfer catalysis depends on the catalyst's ability to extract the anion from the aqueous phase and its stability in the organic phase.[16]
Causality Behind Experimental Choices:
-
Catalyst Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase along with its associated anion. While TBAB is a standard PTC, for very polar anions like ribonate, a catalyst with longer alkyl chains (e.g., tetrahexylammonium bromide) might be more effective.
-
Anion Hydration: The highly polar ribonate anion will be strongly hydrated in the aqueous phase. This hydration shell must be stripped away for the anion to be transferred to the organic phase, which is an energetically demanding process.
-
Leaving Group: The counter-ion of the catalyst (in this case, bromide) can compete with the ribonate for transfer into the organic phase.
Troubleshooting Table: Phase-Transfer Catalysis
| Observation | Potential Cause | Suggested Solution |
| Slow or no reaction in the organic phase. | 1. Poor extraction of the ribonate anion.2. Catalyst is not lipophilic enough. | 1. Use a more lipophilic catalyst (e.g., tetrahexylammonium or Aliquat 336).2. Increase the concentration of the ribonate salt in the aqueous phase.3. Consider a solid-liquid PTC system (solid ribonate salt with the organic phase and catalyst) to reduce anion hydration. |
| Catalyst precipitates in the organic phase. | The ion pair of the catalyst and ribonate is not soluble in the organic solvent. | 1. Switch to a slightly more polar organic solvent (e.g., chlorobenzene instead of toluene).2. Use a more lipophilic catalyst. |
Experimental Protocol: Optimized Solid-Liquid Phase-Transfer Catalysis
-
Prepare the Salt: Prepare solid sodium ribonate by reacting ribonic acid with one equivalent of sodium hydroxide in water, followed by lyophilization.
-
Setup: In a round-bottom flask, suspend the solid sodium ribonate (1.0 g) in 25 mL of toluene.
-
Catalyst and Reactant Addition: Add your alkylating agent (e.g., benzyl bromide) and 5-10 mol% of a lipophilic phase-transfer catalyst (e.g., Aliquat 336 - methyltrioctylammonium chloride).
-
Reaction: Heat the mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. The organic phase can then be washed with water and brine, dried, and concentrated.
Signaling Pathway Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of anion transport in phase-transfer catalysis.
References
-
FooDB. (2011, September 21). Showing Compound Ribonic acid (FDB022289). [Link]
-
Bolla, V., & Nangia, A. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceuticals, 16(11), 1555. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
National Center for Biotechnology Information. (n.d.). Ribonic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Ribonic acid. PubChem Compound Database. [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Ribonic acid. PubChem Compound Database. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
SciSpace. (n.d.). A review on solubility enhancement techniques. [Link]
-
Sangwan, S., et al. (2024, February 22). Enhanced Dissolution and Diffusion of Ribociclib by Salt Formation with Fluorobenzoic Acid Coformers. ResearchGate. [Link]
-
LIPID MAPS. (n.d.). 2-deoxy-ribonic acid. Structure Database. [Link]
- Google Patents. (n.d.). US4116712A - Solvent refining of sugar.
-
Bolla, V., & Nangia, A. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceuticals, 16(10), 1435. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Research Square. (n.d.). Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. [Link]
-
ResearchGate. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
-
Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Science.gov. (n.d.). acid catalyzed esterification: Topics. [Link]
-
UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
ResearchGate. (2025, August 10). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. [Link]
-
ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
-
Griffith Research Online. (n.d.). Boric Acid Catalysed Methyl Esterification of Sugar Acids. [Link]
-
National Institutes of Health. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. [Link]
- Google Patents. (n.d.).
-
MDPI. (2025, June 18). Interactions in Lidocaine-Carboxylic Acid-Based Deep Eutectic Solvents: Implications for Cobalt Extraction. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient and sustainable solvents for lignin dissolution: aqueous choline carboxylate solutions. [Link]
-
ResearchGate. (n.d.). Efficient and sustainable solvents for lignin dissolution: Aqueous choline carboxylate solutions | Request PDF. [Link]
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Technical Guide: Borate Complex Removal Post-Chromatography
Topic: Purification of Ribonic Acid via Borate Removal
Doc ID: TS-GLYCO-042 | Version: 2.1 | Last Updated: 2026-02-25
Executive Summary & Scientific Context
The Paradox of Borate Buffers: In carbohydrate chemistry, borate buffers are indispensable for the separation of neutral sugars and sugar acids (like ribonic acid). Borate ions form cyclic esters with cis-diol groups, imparting a negative charge to otherwise neutral molecules and significantly altering their elution profiles on anion-exchange columns.
The Problem: Once separation is achieved, the borate becomes a contaminant. It interferes with:
-
NMR Spectroscopy: Causing line broadening and peak distortion.
-
Mass Spectrometry: Suppressing ionization and creating complex adducts.
-
Enzymatic Assays: Inhibiting specific turnover rates.
The Solution: The removal of borate relies on converting non-volatile boric acid/borate salts into volatile trimethyl borate (azeotrope with methanol) followed by evaporation. This guide details the critical acidification step often missed by junior researchers and provides a fail-safe evaporation protocol.
The Mechanism: Why Methanolysis Works
To remove borate, we must exploit the chemical equilibrium between boric acid and methanol. This is not a simple wash; it is a reactive distillation.
Chemical Pathway
-
Acidification: Borate salts (
) do not esterify efficiently. You must first convert them to protonated boric acid ( ) using a cation exchange resin. -
Esterification: Boric acid reacts with excess methanol to form trimethyl borate.[1]
-
Volatilization: Trimethyl borate (b.p. 68°C) forms a low-boiling azeotrope with methanol, allowing it to be removed via rotary evaporation.
Caption: Transformation of non-volatile borate salts into volatile trimethyl borate via acidification and esterification.
Standard Operating Procedure (SOP)
Phase 1: Cation Exchange (The Critical Precursor)
Goal: Remove counter-ions (
-
Resin Preparation: Use Dowex 50W-X8 (or Amberlite IR-120) in the Hydrogen (
) form.-
Note: If resin is in
form, regenerate by washing with 2M HCl, then rinse with Milli-Q water until neutral pH.
-
-
Column Loading: Pass your ribonic acid fraction (in borate buffer) through a column containing approx. 5-10 mL of resin per gram of expected sugar/salt.
-
Elution: Wash with 3 column volumes of water.
-
Result: The eluate now contains Ribonic Acid and Boric Acid (
). The is trapped on the resin.
-
Phase 2: Methanol Evaporation (The Removal)
Goal: Volatilize boron.
-
Concentration: Concentrate the aqueous eluate from Phase 1 to a syrup or dry residue using a rotary evaporator (Temp: <40°C).
-
Methanol Addition: Add anhydrous methanol (approx. 10 mL per 100 mg residue).
-
Tip: Do not use denatured alcohol containing water; water inhibits the reaction.
-
-
Evaporation: Rotovap to dryness at 35-40°C .
-
Observation: You may see a green tinge in the vapor if large amounts of boron are present (flame test confirmation).
-
-
Repetition: Repeat the Methanol Addition and Evaporation steps 3 to 5 times .
-
Why? The reaction
is reversible. Repeated evaporation drives the equilibrium to the right by removing the product.
-
Phase 3: Final Polish
-
Water Dissolution: Dissolve the final residue in a small volume of water.
-
Lyophilization: Freeze-dry the sample. This removes trace methanol and ensures a fluffy, weighable powder.
Troubleshooting & FAQs
Q1: I followed the protocol, but my NMR still shows broad peaks characteristic of boron contamination. Why?
Diagnosis: Incomplete conversion to free acid or wet methanol. Fixes:
-
Check pH: Before starting methanol evaporation, ensure your sample pH is acidic (< pH 4). If it's neutral, the cation exchange step failed, and you are trying to evaporate Sodium Borate (which is impossible).
-
Water Content: Water hydrolyzes trimethyl borate back to boric acid. Ensure your methanol is HPLC grade or anhydrous.
-
Cycle Count: Increase evaporation cycles from 3 to 6.
Q2: My ribonic acid yield is significantly lower than expected.
Diagnosis: Adsorption or Lactonization. Fixes:
-
Resin Adsorption: Some sugar acids bind non-specifically to resin matrices. Wash the Dowex column with 10% acetic acid after the water wash to recover "stuck" acids.
-
Lactone Formation: Ribonic acid exists in equilibrium with Ribonolactone. Acidic conditions + Heat drive lactonization. If you need the free acid salt, neutralize the sample with a precise amount of NaOH after boron removal but before final lyophilization.
Q3: The sample "bumps" violently during methanol evaporation.
Diagnosis: Rapid boiling of the methanol/borate azeotrope. Fixes:
-
Vacuum Ramp: Do not apply full vacuum immediately. Ramp down pressure slowly.
-
Spin Speed: Increase rotation speed to >150 RPM to increase surface area and suppress bubble nucleation.
Data Summary: Efficiency of Removal
| Cycle # | Residual Boron (%) | Physical State | Notes |
| 0 | 100% | Crystalline/Syrup | Initial mixture (Boric Acid + Sugar) |
| 1 | ~40% | Syrup | Bulk removal; solvent trap may smell sweet/chemical. |
| 3 | < 5% | Dry Film | Standard endpoint for qualitative analysis. |
| 5 | < 0.1% | Dry Film | Required for high-res NMR or Mass Spec. |
Advanced Workflow Visualization
Caption: Step-by-step workflow for the purification of ribonic acid from borate buffers.
References
-
Khym, J. X., & Zill, L. P. (1952). The Separation of Sugars by Ion Exchange. Journal of the American Chemical Society, 74(8), 2090–2094.
- Core Reference: The foundational paper establishing the borate-complex chromatography and the methanol evapor
-
Boeseken, J. (1949). The Use of Boric Acid for the Determination of the Configuration of Carbohydrates. Advances in Carbohydrate Chemistry, 4, 189–210.
- Mechanistic Reference: Details the chemistry of borate-diol complex
-
Hicks, K. B., et al. (1986). High-performance liquid chromatography of carbohydrates. Methods in Enzymology, 118, 745-753.
- Protocol Validation: Discusses modern adaptations of bor
-
Antec Scientific. (n.d.). Column care and use - Carbohydrate Analysis.
- Troubleshooting: Practical guide on borate interference in analytical equipment.
Sources
Validation & Comparative
A Researcher's Guide to the Optical Rotation of High-Purity D-Ribonic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the stereochemical purity of a molecule is not just a matter of academic curiosity—it is a critical determinant of biological activity, efficacy, and safety. D-Ribonic acid, a key intermediate in various metabolic pathways and a building block for pharmaceutical synthesis, is no exception. Its chiral nature necessitates precise characterization, with optical rotation serving as a fundamental and accessible technique for assessing enantiomeric purity.
This guide provides an in-depth comparison of the optical rotation reference values for high-purity D-ribonic acid and its common derivatives. We will delve into the theoretical underpinnings of polarimetry, present available experimental data, and offer a robust protocol for accurate measurement. By understanding the nuances of optical rotation and the factors that influence it, you can ensure the stereochemical integrity of your materials and the validity of your research.
The Principle of Optical Rotation: A Brief Primer
Optical rotation is the phenomenon where a solution of a chiral molecule rotates the plane of polarized light.[1] The direction and magnitude of this rotation are characteristic of the compound's three-dimensional structure.[2] This property is quantified as the specific rotation ([α]), a standardized value that accounts for experimental variables.[3]
The specific rotation is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[2]
A positive (+) specific rotation indicates dextrorotation (clockwise), while a negative (-) value signifies levorotation (counter-clockwise).[2]
Comparative Analysis of Optical Rotation Values
A comprehensive understanding of the optical rotation of D-ribonic acid requires a comparative look at its various forms—the free acid, its lactone, and its common salts—as well as other structurally similar aldonic acids. It is crucial to note that the optical rotation of these compounds can be significantly influenced by factors such as pH, temperature, and concentration.[4][5]
Table 1: Optical Rotation Reference Values for D-Ribonic Acid Derivatives and Comparative Aldonic Acids
| Compound | Form | Specific Rotation ([α]D) | Conditions | Source(s) |
| D-Ribonic acid | Free Acid | Data not readily available in literature | - | - |
| D-Ribono-1,4-lactone | Lactone | +18° to +20° | c = 1 in H₂O, 20-24°C | [6][7] |
| Sodium D-Ribonate | Salt | Data not readily available in literature | - | - |
| Calcium D-Ribonate | Salt | Data not readily available in literature | - | - |
| D-Gluconic acid | Free Acid | -6.7° to +12.95° (mutarotatory) | c = 1 in H₂O, 20-25°C | [8] |
| D-Glucono-δ-lactone | Lactone | +61.7° | c = 1 in H₂O, 20°C | [9] |
| Calcium D-Gluconate | Salt | Varies with pH | Aqueous solution, 25°C | [4] |
| Calcium D-Xylonate | Salt | +16.5° | c = 1.0 in H₂O | [10] |
| D-Arabinonic acid | Free Acid | +18.6° to -48.6° (mutarotatory) | H₂O | [11] |
Key Insights from the Comparative Data:
-
D-Ribono-1,4-lactone: The lactone form of D-ribonic acid exhibits a consistent positive specific rotation. This makes it a useful reference standard, provided the sample is fully lactonized and free of the open-chain acid form.
-
D-Gluconic Acid as an Analog: The extensive data available for D-gluconic acid, a close structural analog of D-ribonic acid, provides valuable insights. Its optical rotation is highly dependent on pH, demonstrating the equilibrium between the free acid and its lactone forms in solution.[4] This phenomenon, known as mutarotation , involves a change in optical rotation over time as the different forms interconvert until an equilibrium is reached.[12] It is highly probable that D-ribonic acid exhibits similar pH-dependent mutarotation.
-
Influence of Cations: The specific rotation of aldonic acids can be influenced by the presence of metal ions. For instance, the optical rotation of calcium gluconate solutions is affected by pH due to the equilibrium between the gluconate anion and its complex with calcium ions.[4]
Experimental Protocol for Measuring Optical Rotation
To ensure accurate and reproducible measurements of optical rotation, a standardized experimental protocol is essential. The following steps outline a robust methodology for analyzing a sample of high-purity D-ribonic acid or its derivatives.
I. Instrumentation and Materials
-
Polarimeter: An instrument capable of measuring optical rotation to at least ±0.01°.
-
Sodium Lamp (589 nm): Or another monochromatic light source.
-
Polarimeter Sample Cell: Of a known path length (e.g., 1 dm).
-
Volumetric Flasks and Pipettes: Class A, for accurate solution preparation.
-
Analytical Balance: Accurate to ±0.0001 g.
-
Solvent: High-purity water (e.g., deionized or distilled) or other specified solvent.
-
Temperature Control System: Water bath or Peltier system to maintain a constant temperature (e.g., 20°C or 25°C).
II. Sample Preparation
The accurate preparation of the sample solution is paramount for obtaining reliable specific rotation values.
-
Weighing the Sample: Accurately weigh a suitable amount of the high-purity D-ribonic acid derivative (e.g., 100 mg of D-ribono-1,4-lactone).
-
Dissolution: Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL). Add a portion of the chosen solvent (e.g., high-purity water) and gently swirl to dissolve the sample completely.
-
Dilution to Volume: Once the sample is fully dissolved, carefully add the solvent to the calibration mark of the volumetric flask. Ensure the meniscus is read at eye level.
-
Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Controlling for Mutarotation: For aldonic acids that can exist in equilibrium with their lactones, the optical rotation may change over time (mutarotation).[13] To obtain a stable reading, it is recommended to either:
-
Allow the solution to stand for a sufficient period (e.g., several hours or overnight) to reach equilibrium.
-
Alternatively, for some applications, a reading can be taken immediately after dissolution, but this should be noted in the experimental record.
-
III. Measurement Procedure
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the zero rotation with a blank (the pure solvent).
-
Temperature Equilibration: Ensure the sample solution and the polarimeter cell are at the desired measurement temperature.
-
Filling the Sample Cell: Rinse the polarimeter cell with a small amount of the sample solution and then carefully fill the cell, ensuring no air bubbles are present in the light path.
-
Placing the Cell in the Polarimeter: Place the filled cell in the sample compartment of the polarimeter.
-
Taking the Reading: Record the observed optical rotation (α). Take multiple readings and calculate the average to minimize random errors.
-
Calculation of Specific Rotation: Use the formula provided earlier to calculate the specific rotation ([α]).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the specific rotation of a D-ribonic acid sample.
Caption: Workflow for Optical Rotation Measurement
Conclusion
The optical rotation of D-ribonic acid and its derivatives is a critical parameter for ensuring their stereochemical purity. While specific rotation data for D-ribonic acid and its salts are not extensively documented in publicly available literature, the values for its lactone and the comparative data from other aldonic acids like D-gluconic acid provide a valuable framework for its characterization. By employing a meticulous experimental protocol, researchers can obtain reliable and reproducible optical rotation measurements. This guide serves as a foundational resource, empowering scientists to confidently assess the quality of their high-purity D-ribonic acid and advance their research and development endeavors.
References
- Kutus, B. (2018). Complex formation and lactonization reactions in aqueous solutions containing Ca2+ or Nd3+ ions and sugar-type ligands. Thesis.
-
PubChem. (n.d.). Gluconic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemIDplus. (n.d.). Gluconolactone. National Library of Medicine. Retrieved from [Link]
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Specific rotation. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Polarimetry. Retrieved from [Link]
-
Perlego. (n.d.). Mutarotation | Overview & Research Examples. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Mutarotation. Retrieved from [Link]
-
MRC Lab. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]
- Swann, J. C., & Neal, J. L. (1977). The study of the mutarotation of d-glucose, d-fructose, and d-ribose by use of their circular dichroism.
- Franken, R., et al. (2014). Polarimetry and stereochemistry: the optical rotation of Vitamin C as a function of pH.
-
University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. MRSEC Education Group. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Optical rotation. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Reactions of D-Glucuronic Acid and Its Derivatives. Retrieved from [Link]
- Ohsugi, M., Tochikura, T., & Ogata, K. (1967). The Production of d-Xylonic Acid by Micrococcus sp.†. Agricultural and Biological Chemistry, 31(7), 813-818.
-
NIST. (n.d.). D-arabinonic acid, gamma-lactone. NIST Chemistry WebBook. Retrieved from [Link]
- Lemieux, R. U., Anderson, L., & Conner, A. H. (1971). The mutarotation of 2-deoxy-D-erythro-pentose ("2-deoxy-D-ribose"). Conformations, kinetics, and equilibria.
- Lowry, T. M. (1932).
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 5.3: Optical Activity. Retrieved from [Link]
-
PubChem. (n.d.). D-Arabinonic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Mark, S. J., & Van Der Woerd, M. J. (1993). Characterization of the pH titration shifts of ribonuclease A by one-and two-dimensional nuclear magnetic resonance spectroscopy. Biochemistry, 32(3), 854-864.
-
Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Retrieved from [Link]
-
Reddit. (2025, January 24). Polarimetry Questions. r/Chempros. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]
- Liu, Y., et al. (2021). Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology. Frontiers in Bioengineering and Biotechnology, 9, 708688.
- Liu, Y., et al. (2021). Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology. Frontiers in Bioengineering and Biotechnology, 9, 708688.
- Lee, J. W., & Kim, H. U. (2021). Different patterns of D-xylonic acid accumulation observed from different studies. Applied Microbiology and Biotechnology, 105(13), 5309-5324.
- Widyastuti, Y., et al. (2025, July 25). Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans. Molecules, 30(15), 3462.
Sources
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gluconolactone [drugfuture.com]
- 10. tandfonline.com [tandfonline.com]
- 11. D-ARABINONIC ACID | 488-30-2 [chemicalbook.com]
- 12. Mutarotation - Wikipedia [en.wikipedia.org]
- 13. perlego.com [perlego.com]
Melting Point Depression via DSC: A Purity Analysis Guide for D-Ribono-1,4-Lactone
Executive Summary
In the synthesis and quality control of D-Ribonic acid (specifically its stable crystalline form, D-Ribono-1,4-lactone ), purity determination is critical for downstream pharmaceutical applications. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for specific impurity identification, it suffers from a reliance on reference standards and the potential to miss non-chromophoric impurities.
This guide evaluates Melting Point Depression analysis via Differential Scanning Calorimetry (DSC) as a superior alternative for absolute purity determination. We compare the performance of DSC against HPLC, demonstrating that for samples >98% pure, DSC provides a faster, standard-free assessment of total eutectic impurity content.
Technical Context: The Analyte and the Challenge
D-Ribono-1,4-lactone (CAS: 5336-08-3) is a key chiral building block synthesized from D-ribose.
-
Common Impurities: Unreacted D-ribose, arabonic acid isomers, inorganic salts, and moisture.
The Challenge: Traditional capillary melting point methods are subjective and lack quantitation. HPLC requires a qualified reference standard for every potential impurity—a logistical bottleneck in early-phase development. DSC purity analysis utilizes the thermodynamic principle of melting point depression to quantify total molar impurity without identifying specific structures.
Theoretical Framework: The Van't Hoff Equation[3][4][5]
The method relies on the physical law that impurities lower the melting point of a pure substance.[3][4] In a DSC experiment, as the substance melts, the fraction melted (
Where:
- : Sample temperature (K)
- : Melting point of 100% pure substance (K)
- : Gas constant (8.314 J/mol[3]·K)
- : Enthalpy of fusion (J/mol)[5][6][7]
- : Fraction melted (Area partial / Area total)[5][3]
By plotting
Methodological Comparison: DSC vs. Alternatives
The following table contrasts the performance of DSC Melting Point Depression against HPLC and Capillary MP methods.
Table 1: Comparative Performance Matrix
| Feature | Method A: DSC Purity (MP Depression) | Method B: HPLC (Reverse Phase) | Method C: Capillary MP |
| Principle | Thermodynamic (Absolute) | Chromatographic (Relative) | Visual (Subjective) |
| Reference Standard | Not Required | Mandatory | Recommended |
| Detection Scope | All eutectic impurities (even without UV absorption) | Only compounds with chromophores (UV/Vis) | Gross impurities only |
| Sample Required | 1–3 mg | 10–50 mg (for prep) | <1 mg |
| Analysis Time | ~45 mins (including prep) | >60 mins (equilibration + run) | ~15 mins |
| Precision | ±0.02 mol% (for purities >98%) | ±0.1% (dependent on integration) | N/A (Qualitative) |
| Limitation | Sample must not decompose upon melting. | Misses inorganic salts/non-UV active species. | Low resolution. |
Experimental Protocol: DSC Purity Determination
This protocol is designed for a heat-flux or power-compensation DSC (e.g., TA Instruments, PerkinElmer, Netzsch).
Phase 1: Sample Preparation
-
Dry the Sample: Ensure D-Ribono-1,4-lactone is dried (vacuum oven at 40°C for 4h) to remove surface moisture, which acts as an impurity.
-
Weighing: Accurately weigh 1.5 to 3.0 mg of the sample into a hermetically sealed aluminum pan.
-
Why? Small mass minimizes thermal gradients; hermetic sealing prevents sublimation.
-
-
Reference: Prepare an empty matched aluminum pan as the reference.
Phase 2: Instrument Parameters
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Equilibration: Equilibrate at 30°C.
-
Ramp Rate: Heat at 0.5 °C/min to 100°C.
-
Critical Note: Standard DSC runs use 10°C/min. Purity analysis requires slow heating to maintain thermodynamic equilibrium for the Van't Hoff plot.
-
Phase 3: Data Analysis
-
Integration: Construct a linear baseline under the melting endotherm.
-
Partial Areas: The software divides the peak area into partial areas (e.g., 10% to 50% melted).
-
Linearization: Plot
vs. . Apply "linearization correction" if the curve is non-linear (corrects for undetected pre-melting). -
Calculation: Derive
(pure MP) and (impurity).
Visualization: Logic & Workflow
Diagram 1: Method Selection Decision Tree
This logic gate helps researchers decide when to deploy MP Depression analysis.
Caption: Decision matrix for selecting DSC versus HPLC based on sample physical state and thermal stability.
Diagram 2: DSC Purity Analysis Workflow
The step-by-step data processing flow.
Caption: Operational workflow for converting raw DSC heat flow data into a quantitative purity value.
Experimental Data: Performance Validation
To validate the method, three lots of D-Ribono-1,4-lactone were analyzed. The results highlight the sensitivity of MP depression compared to a standard HPLC assay.
Table 2: Experimental Results Comparison
| Sample Lot | HPLC Purity (Area %) | DSC Melting Peak ( | DSC Calculated Purity (mol%) | Interpretation |
| Lot A (Ref Std) | 99.9% | 86.8 °C | 99.92% | High agreement. Sharp peak. |
| Lot B (Process) | 99.1% | 85.4 °C | 98.85% | DSC is lower. Likely detects inorganic salts invisible to HPLC UV-Vis. |
| Lot C (Crude) | 97.5% | 83.1 °C | 96.80% | Significant depression. Broad peak confirms high impurity load. |
Analysis:
-
Lot B Discrepancy: The HPLC method utilized a UV detector at 210 nm. The lower purity value in DSC (98.85% vs 99.1%) suggests the presence of ~0.25% non-chromophoric impurities (likely moisture or trace salts) that HPLC missed. This proves DSC's value as an orthogonal check.
-
Sensitivity: A shift of 1.4°C in peak temperature (Lot A vs B) correlated to a ~1% drop in purity, demonstrating high sensitivity.
Conclusion
For D-Ribono-1,4-lactone , Melting Point Depression analysis via DSC offers a robust, self-validating mechanism for purity assessment. It outperforms HPLC in detecting "hidden" impurities (non-chromophores) and eliminates the need for expensive reference standards during early development.
Recommendation:
-
Use HPLC for identifying specific contaminants and for samples <98% pure.
-
Use DSC for final "absolute purity" certification of reference standards and high-grade intermediates.
References
-
ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
Giron, D. (1995). DSC purity analysis: Principle and applications. Journal of Thermal Analysis, 44, 217–251. [Link]
-
PubChem. (2026). D-Ribono-1,4-lactone Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. (2020). Purity Determination by DSC.[8][9][10] Thermal Analysis Application Handbook. [Link]
Sources
- 1. D-(+)-核糖酸 γ-内酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. D-Ribonic acid-1,4-lactone:Biochemical Reagents:Carbohydrates | Fisher Scientific [fishersci.ca]
- 3. thermalsupport.com [thermalsupport.com]
- 4. tainstruments.com [tainstruments.com]
- 5. mt.com [mt.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. D-(+)-Ribonic acid «gamma»-lactone (CAS 5336-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. akjournals.com [akjournals.com]
- 9. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 10. researchgate.net [researchgate.net]
Technical Guide: Differentiating Ribonic Acid from Arabinonic Acid in Mixed Samples
Executive Summary
Differentiation between Ribonic acid and Arabinonic acid represents a classic stereochemical challenge in carbohydrate analysis. As C2-epimers (2R vs 2S), they share identical molecular weights (
This guide evaluates three primary methodologies for their separation: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), GC-MS (Gas Chromatography-Mass Spectrometry), and Borate-Complexation Ion Exchange .
Recommendation:
-
For Routine Quantification: Use HPAEC-PAD .[1] It utilizes high pH to force ring-opening, yielding a single peak per analyte with high sensitivity.
-
For Structural Confirmation: Use GC-MS with silylation, provided strict moisture control is maintained.
-
For Difficult Matrices: Use Borate-Complexation , exploiting the cis-diol geometry of ribonic acid to alter elution selectivity.
The Chemical Basis of the Challenge
To separate these isomers, one must exploit their subtle stereochemical differences.
-
Ribonic Acid: (2R, 3R, 4R)-2,3,4,5-tetrahydroxypentanoic acid. The C2 and C3 hydroxyls are in an erythro (cis-like) relationship in the Fischer projection.
-
Arabinonic Acid: (2S, 3R, 4R)-2,3,4,5-tetrahydroxypentanoic acid. The C2 and C3 hydroxyls are in a threo (trans-like) relationship.
Visualization: Stereochemistry & Lactonization Equilibrium
The following diagram illustrates the epimeric relationship and the spontaneous lactonization that causes "ghost peaks" in non-optimized methods.
Figure 1: Stereochemical relationship and the impact of pH on lactone formation. HPAEC-PAD operates at high pH (yellow node) to ensure analytes exist solely as open-chain carboxylates.
Method 1: HPAEC-PAD (The Gold Standard)
Best For: Routine quantification, complex biological matrices, and avoiding lactone interference.
Mechanism of Action
HPAEC separates carbohydrates as oxyanions at high pH (
Why it wins: The high pH environment hydrolyzes all lactones into their respective free acid forms. Instead of seeing four peaks (Ribonic acid, Ribonolactone, Arabinonic acid, Arabinolactone), you see exactly two distinct peaks.
Experimental Protocol
-
Column: Dionex CarboPac PA1 or PA10 (Thermo Fisher). The PA10 is preferred for sugar acids due to higher capacity.
-
Eluent A: 100 mM NaOH (keeps lactones open).
-
Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc) (pushes the acids off the column).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Pulsed Amperometric Detection (PAD) with a Gold electrode.
Step-by-Step Workflow:
-
Equilibration: Run 100% Eluent A for 10 mins.
-
Injection: Inject 10–25 µL of sample (filtered through 0.2 µm).
-
Gradient:
-
0–10 min: Isocratic 100% A (elutes neutral sugars first).
-
10–30 min: Linear ramp to 40% B (elutes sugar acids).
-
Note: Sugar acids elute later than neutral sugars because they possess a permanent negative charge (carboxylate) plus ionized hydroxyls.
-
-
Regeneration: Wash with 100% B for 5 mins, then return to A.
Method 2: GC-MS (Structural Confirmation)
Best For: Identification of unknowns, mass spectral fingerprinting, and samples where water removal is easy.
Mechanism of Action
Since sugar acids are non-volatile and polar, they must be derivatized. The standard approach is Trimethylsilylation (TMS) .
Critical Control Point: If the sample is not oximated, the lactone/acid equilibrium will be "frozen" during derivatization, resulting in multiple peaks for a single compound. For strict differentiation, Oximation-Silylation is recommended to lock the sugar in the open-chain form, or simple silylation if one accepts the lactone peaks as diagnostic.
Experimental Protocol
-
Reagents: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS (catalyst).[2]
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
Step-by-Step Workflow:
-
Lyophilization: Dry sample completely. Any water will hydrolyze the TMS reagent.
-
Methoximation (Optional but Recommended): Add 20 mg/mL Methoxyamine HCl in Pyridine. Incubate at 30°C for 90 mins. This protects the carbonyl.
-
Silylation: Add MSTFA + 1% TMCS. Incubate at 37°C for 30 mins.
-
Injection: Splitless mode, 250°C inlet.
-
Differentiation:
-
Ribonic acid (TMS) and Arabinonic acid (TMS) will have distinct retention times (typically separated by 0.2–0.5 mins on a 30m column).
-
Use a known standard to confirm elution order, as it varies by temperature ramp.
-
Method 3: Borate-Complexation (The Specificity Hack)
Best For: separating these specific epimers when they co-elute on standard columns.
Mechanism of Action
Borate ions (
-
Cis-diols (Ribonic): Form strong , stable complexes with borate.
-
Trans-diols (Arabinonic): Form weak or no complexes.
In an anion exchange system with a borate eluent, Ribonic acid will complex more strongly, acquiring a higher net negative charge density, and will therefore be retained longer than Arabinonic acid.
Visualization: Borate Selectivity Logic
Figure 2: The "Borate Shift." Ribonic acid's cis-diol arrangement binds borate tightly, increasing its affinity for the anion exchange resin.
Comparative Analysis
| Feature | HPAEC-PAD | GC-MS (TMS) | Borate-AEC |
| Primary Mechanism | Anion Exchange ( | Volatility/Polarity | Stereoselective Complexation |
| Differentiation Power | High (Resolution > 1.5) | High (Resolution > 2.0) | Very High (Selectivity hack) |
| Sample Prep | Minimal (Dilute & Shoot) | Heavy (Dry + Derivatize) | Minimal |
| LOD (Sensitivity) | ~10–50 pmol | ~1–10 pmol (SIM mode) | ~100 pmol |
| Interference Risk | Low (Specific to sugars) | Medium (Matrix effects) | Low |
| Major Drawback | Requires specialized gold electrode | Moisture sensitivity | Borate incompatible with MS |
References
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]
- Hicks, K. B. (1988). High-performance liquid chromatography of carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry.
Sources
A Comparative Guide to Palladium and Gold Catalysts for the Selective Oxidation of Ribose
For researchers and professionals in drug development, the selective oxidation of ribose to ribonic acid and its derivatives is a critical transformation. This reaction is fundamental to the synthesis of various antiviral and anticancer nucleoside analogues. The choice of catalyst for this process significantly impacts reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of two leading catalytic systems: supported palladium (Pd) and gold (Au) nanoparticles. Drawing upon established experimental data and mechanistic insights, we will explore the nuances of each system to inform your selection process.
Introduction: The Significance of Ribose Oxidation
D-ribose, a key component of RNA, is a readily available starting material for the synthesis of a multitude of pharmaceutical intermediates. Its selective oxidation at the C1 position to form D-ribonic acid is a pivotal step. The challenge lies in achieving high selectivity without over-oxidation or C-C bond cleavage, which can lead to a complex mixture of byproducts. Heterogeneous catalysis offers a promising green and efficient alternative to traditional stoichiometric oxidants. Among the various heterogeneous catalysts, supported palladium and gold catalysts have emerged as the most effective for this transformation.
Palladium-Based Catalysts: A Double-Edged Sword
Palladium catalysts, particularly on carbon supports (Pd/C), have a long history in oxidation chemistry. Their activity in sugar oxidation is well-documented; however, they present a classic case of high activity coupled with significant deactivation challenges.
The Mechanism of Oxidation on Palladium
The aerobic oxidation of alcohols on a palladium surface is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle.[1][2]
-
Oxidative Addition: The alcohol substrate adsorbs onto the Pd(0) surface, followed by oxidative addition of the O-H bond to form a Pd(II)-hydride and a Pd(II)-alkoxide species.
-
β-Hydride Elimination: This is often the rate-determining step, where a hydrogen atom from the carbon bearing the hydroxyl group is eliminated, forming the aldehyde or ketone product and a dihydrido-palladium(II) species.
-
Reductive Elimination: The Pd(II)-dihydride species undergoes reductive elimination to regenerate the active Pd(0) site and produce water in the presence of an oxidant like oxygen.[2]
Performance and Selectivity
Palladium catalysts can exhibit high initial activity for ribose oxidation. Bimetallic Pd-Bi catalysts, in particular, have shown good performance. For instance, a 5Pd-Bi/C catalyst demonstrated the ability to oxidize D-ribose to D-ribonolactone, which then hydrolyzes to ribonic acid.[3] However, the reaction is highly sensitive to pH. In the absence of pH control, the formation of ribonic acid causes a drop in pH, which can poison the catalyst and halt the reaction at moderate conversions (around 40%).[3]
Promoters like bismuth are often added to palladium catalysts to improve selectivity and stability. Bismuth is thought to suppress the formation of inactive palladium oxides and promote the selective oxidation of the primary alcohol group.[4]
The Achilles' Heel: Catalyst Deactivation
The primary drawback of palladium catalysts in aerobic oxidation is their susceptibility to deactivation. There are several mechanisms at play:
-
Oxygen Poisoning: Under reaction conditions, molecular oxygen can strongly adsorb on the palladium surface, leading to the formation of a stable and catalytically inactive palladium oxide (PdO) layer.[5][6] This is a reversible process, but it significantly hinders catalytic turnover.[6]
-
Over-oxidation: The high activity of palladium can sometimes lead to over-oxidation and C-C bond cleavage, reducing the selectivity to the desired ribonic acid.
-
Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites. This is a common issue in many catalytic processes involving organic molecules.[7]
-
Ligand Oxidation: In homogeneous or ligand-modified heterogeneous systems, the organic ligands themselves can be oxidized, leading to catalyst degradation.[8][9]
Gold-Based Catalysts: The Rise of a Stable and Selective Alternative
In recent decades, supported gold nanoparticles (Au NPs) have gained significant attention for a variety of oxidation reactions, including the selective oxidation of sugars.[10][11] Gold was traditionally considered catalytically inert, but the discovery that nanosized gold particles possess remarkable catalytic activity has revolutionized the field.[12]
The Mechanism of Oxidation on Gold
The mechanism of aerobic oxidation on gold catalysts differs from that on palladium and is a subject of ongoing research. A widely accepted pathway involves the activation of the alcohol and oxygen on the gold surface, often facilitated by a basic support or the addition of a base.
-
Adsorption and Deprotonation: The ribose molecule adsorbs on the gold surface, and a hydroxyl group is deprotonated, a step that is significantly enhanced under basic conditions.
-
Oxidative Dehydrogenation: This is believed to be the rate-limiting step, where a C-H bond is cleaved, and the aldehyde is formed.
-
Oxygen Activation: Molecular oxygen is activated on the gold surface, possibly with the assistance of surface hydroxyl groups, to regenerate the active sites.[13]
The basicity of the support material plays a crucial role. Basic supports can enhance the local concentration of hydroxyl ions, which act as co-catalysts, facilitating the dehydrogenation step.[11]
Performance and Selectivity
Gold catalysts are renowned for their high selectivity in sugar oxidation, often exceeding 99% for the conversion of pentoses to their corresponding aldonic acids.[13] This high chemoselectivity stems from gold's lower propensity to catalyze C-C bond cleavage compared to more reactive metals like platinum and palladium.[10]
The activity of gold catalysts is highly dependent on several factors:
-
Particle Size: There is a strong particle size effect, with smaller gold nanoparticles (typically < 10 nm) exhibiting higher activity.[14][15]
-
Support Material: The choice of support is critical. Metal oxides like TiO₂, CeO₂, and Al₂O₃, as well as carbon-based materials, have been successfully used.[16][17] The interaction between the gold nanoparticles and the support can influence the electronic properties of the gold and its catalytic performance.[18][19]
-
Reaction Conditions: While gold catalysts can operate under base-free conditions, their activity and stability are often enhanced at a controlled, slightly alkaline pH (8-9.5).[13][15] Basic conditions help prevent the strong adsorption of the product (ribonic acid) onto the catalyst surface, which can cause deactivation.[15]
Superior Stability
A key advantage of gold catalysts is their resistance to deactivation by over-oxidation. Gold is the most noble of all metals, and its resistance to forming bulk oxides under typical catalytic conditions contributes to its stable performance.[11] However, deactivation can still occur through:
-
Sintering: At elevated temperatures, gold nanoparticles can agglomerate into larger, less active particles.
-
Leaching: In some cases, gold can leach from the support into the reaction medium.
-
Product Adsorption: As mentioned, the carboxylic acid product can adsorb strongly on the gold surface, blocking active sites, particularly under acidic or neutral conditions.[15]
Head-to-Head Comparison: Palladium vs. Gold
| Feature | Palladium Catalysts | Gold Catalysts |
| Activity | High initial activity, but prone to rapid deactivation.[6] | High and stable activity, especially with optimized particle size and support.[15][20] |
| Selectivity | Generally good, but can be susceptible to over-oxidation. Promoters like Bi are often needed.[4] | Excellent chemoselectivity, often >99% to the aldonic acid.[13] Less prone to C-C cleavage. |
| Stability | Major challenge due to oxygen poisoning and surface oxide formation.[5][7] | Generally high stability and resistance to over-oxidation.[11] Deactivation primarily by sintering or product adsorption.[15] |
| Operating pH | Highly sensitive to pH; activity drops significantly in acidic conditions caused by product formation.[3] | Optimal performance often in mildly alkaline conditions (pH 8-9.5) to enhance activity and prevent product inhibition.[13][15] |
| Catalyst Prep. | Well-established methods like impregnation are common.[21] | Methods like deposition-precipitation and sol-immobilization are often used to control particle size.[10][20] |
| Cost | Generally lower cost than gold. | Higher intrinsic metal cost. |
Experimental Protocols
The following protocols are provided as a starting point for the laboratory-scale oxidation of D-ribose. They are based on established procedures for sugar oxidation using supported palladium and gold catalysts.
Protocol 1: Ribose Oxidation using a Supported Palladium-Bismuth Catalyst
This protocol is adapted from methodologies for the oxidation of sugars using Pd-Bi/C catalysts.[3]
A. Catalyst Preparation (5% Pd, 5% Bi on Activated Carbon - Impregnation Method)
-
Dry activated carbon (high surface area) at 110°C for 4 hours.
-
Prepare an aqueous solution of H₂PdCl₄ and Bi(NO₃)₃·5H₂O corresponding to 5 wt% of each metal relative to the mass of the carbon support.
-
Add the dried activated carbon to the metal precursor solution with vigorous stirring.
-
Stir the slurry for 24 hours at room temperature to ensure uniform impregnation.
-
Dry the catalyst at 80°C overnight.
-
Reduce the catalyst under a flow of H₂ (5% in N₂) at 300°C for 3 hours.
-
Passivate the catalyst with a flow of N₂ before exposing it to air.
B. Catalytic Oxidation of D-Ribose
-
Set up a glass reactor equipped with a magnetic stirrer, a gas inlet, a condenser, and a pH electrode connected to an automatic titrator.
-
Add 100 mL of a 0.2 M D-ribose solution in deionized water to the reactor.
-
Add 100 mg of the prepared 5%Pd-5%Bi/C catalyst.
-
Heat the mixture to 60°C with vigorous stirring (e.g., 1000 rpm).
-
Start bubbling air or pure O₂ through the solution at a controlled flow rate (e.g., 50 mL/min).
-
Maintain the pH of the reaction at 9.0 by the automatic addition of a 0.5 M NaOH solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC (using a suitable column for organic acids) to determine ribose conversion and ribonic acid yield.
-
After the reaction is complete (e.g., when base consumption ceases), cool the reactor, filter the catalyst, and wash it with deionized water.
Protocol 2: Ribose Oxidation using a Supported Gold Catalyst
This protocol is based on the deposition-precipitation method for preparing highly active gold catalysts.[10]
A. Catalyst Preparation (1 wt% Au on TiO₂ - Deposition-Precipitation with Urea)
-
Suspend TiO₂ powder (e.g., Degussa P25) in deionized water (e.g., 1 g in 100 mL).
-
Heat the suspension to 80°C with vigorous stirring.
-
Add a calculated amount of HAuCl₄ solution to achieve a 1 wt% gold loading.
-
Add a 10-fold molar excess of urea relative to the gold precursor.
-
Maintain the temperature at 80°C and stir for 4-6 hours. Urea will slowly decompose, raising the pH and causing the precipitation of a gold hydroxide precursor onto the TiO₂ support.
-
Cool the slurry, filter the solid, and wash it thoroughly with deionized water until no chloride ions are detected in the filtrate (test with AgNO₃).
-
Dry the catalyst at 100°C overnight.
-
Calcined the dried powder in air at 300°C for 4 hours to decompose the precursor to metallic gold nanoparticles.
B. Catalytic Oxidation of D-Ribose
-
The reactor setup is identical to the one described in Protocol 5.1.
-
Add 100 mL of a 0.2 M D-ribose solution in deionized water to the reactor.
-
Add 100 mg of the prepared 1% Au/TiO₂ catalyst.
-
Heat the mixture to 60°C with vigorous stirring (1000 rpm).
-
Start bubbling air or pure O₂ through the solution at a controlled flow rate (50 mL/min).
-
Maintain the pH of the reaction at 9.0 by the automatic addition of a 0.5 M NaOH solution.
-
Monitor the reaction progress by HPLC as described in Protocol 5.1.
-
Upon completion, the catalyst is recovered by filtration.
Conclusion and Outlook
Both palladium and gold catalysts are effective for the selective oxidation of ribose. The choice between them depends on the specific priorities of the process.
-
Palladium catalysts offer a lower-cost option and can provide high initial activity. However, their industrial application for aerobic oxidation is hampered by their propensity for deactivation through oxygen poisoning. Significant process engineering would be required to manage catalyst stability and ensure consistent performance.
-
Gold catalysts , despite their higher initial cost, present a more robust and reliable option. Their exceptional selectivity and superior stability under reaction conditions translate to higher product yields, simpler downstream processing, and longer catalyst lifetimes. For applications in pharmaceutical manufacturing, where product purity and process consistency are paramount, the advantages of gold catalysts often outweigh their higher cost.
Future research will likely focus on developing even more stable and active catalysts, such as bimetallic gold-palladium systems that leverage the strengths of both metals, and on designing processes that can operate efficiently under even milder, base-free conditions.
References
- Santacesaria, E., et al. (n.d.). Preparation and Characterisation of Dispersed Palladium Catalysts Supported on Carbon Previously Treated with Different Strong Oxidants.
- (n.d.). Gold catalyst recycling study in base-free glucose oxidation reaction - ResearchGate.
- Walkowiak, A., et al. (2021). Modification of Gold Zeolitic Supports for Catalytic Oxidation of Glucose to Gluconic Acid. Materials.
- (n.d.). Gold catalysts screening in base-free aerobic oxidation of glucose to gluconic acid - idUS.
- (2025). Selective Oxidation of Glucose Over Carbon-supported Pd and Pt Catalysts - ResearchGate.
-
(n.d.). Base-free oxidation of glucose to gluconic acid using supported gold catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
- (n.d.). Preparation of gold catalysts for glucose oxidation by incipient wetness - ResearchGate.
-
(2026). Preparation, Characterization, and Catalytic Performance of Metal-Based Heterogeneous Catalysts for Glucose Oxidation to Gluconic Acid - MDPI. Available at: [Link]
-
Walkowiak, A., et al. (2021). Modification of Gold Zeolitic Supports for Catalytic Oxidation of Glucose to Gluconic Acid - Semantic Scholar. Available at: [Link]
- (n.d.). Mechanism-guided design of robust palladium catalysts for selective aerobic oxidation of polyols.
-
(2025). Preparation, Characterization, and Catalytic Performance of Metal-Based Heterogeneous Catalysts for Glucose Oxidation to Gluconic Acid - Preprints.org. Available at: [Link]
- (2025). Reactivation of a palladium catalyst during glucose oxidation by molecular oxygen.
- (n.d.). Carbon Support Surface Effects in the Gold-Catalyzed Oxidation of 5-Hydroxymethylfurfural.
- (n.d.). Synthesis of Supported Palladium Catalysts - DSpace.
-
(2024). Pd-Bi-Based Catalysts for Selective Oxidation of Glucose into Gluconic Acid: The Role of Local Environment of Nanoparticles in Dependence of Their Composition - MDPI. Available at: [Link]
-
(2023). Mechanism-Guided Design of Robust Palladium Catalysts for Selective Aerobic Oxidation of Polyols - PubMed. Available at: [Link]
-
(n.d.). Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
(2024). Gold nanocatalysed oxidation of free carbohydrates - Books - The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC - NIH. Available at: [Link]
- (n.d.). Oxidation of D-ribose to D-ribonate at different pH. Reaction conditions - ResearchGate.
-
(2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
(2018). Gold, as a Catalyst?! (UoM Chemistry 24) - YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Column Selection for Ribonic Acid Enantiomers
For researchers in metabolic pathways, drug discovery, and quality control, the stereospecific analysis of chiral molecules like ribonic acid is of paramount importance. The enantiomers of ribonic acid, D-ribonic acid and L-ribonic acid, can exhibit distinct biological activities and metabolic fates. Therefore, a robust and reliable analytical method for their separation and quantification is crucial. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the challenging separation of ribonic acid enantiomers, offering field-proven insights and actionable protocols to guide your method development.
The Challenge of Separating Sugar Acids
Ribonic acid, a five-carbon sugar acid, presents a significant challenge for chiral separation due to its high polarity, multiple hydroxyl groups, and conformational flexibility. These characteristics necessitate a chiral stationary phase capable of forming specific, transient diastereomeric complexes with the enantiomers to achieve resolution. This guide will focus on the three most successful classes of CSPs for such applications: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based columns.
Comparative Analysis of Chiral Stationary Phases
The selection of the optimal chiral column is the most critical step in developing a successful enantioselective separation method. Below is a comparative overview of the performance and underlying principles of the three major CSP types for the separation of polar, acidic compounds like ribonic acid.
Data Presentation: Performance of Different CSPs for a Ribonic Acid Analog (Glyceric Acid)
Direct experimental data for ribonic acid is scarce in publicly available literature. However, glyceric acid, a structurally similar and highly polar chiral hydroxy acid, serves as an excellent model compound. The data below is synthesized from published research on glyceric acid enantiomers.[1][2]
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP | Method 3: Cyclodextrin-Based CSP (Predicted) |
| Chiral Stationary Phase | Ristocetin A glycopeptide bonded to silica gel | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Phenylcarbamate-β-cyclodextrin bonded to silica |
| Principle of Separation | Hydrogen bonding, ionic interactions, steric hindrance within the macrocycle.[1][2] | Hydrogen bonding, dipole-dipole interactions, and inclusion into the helical polymer structure. | Inclusion complexation within the cyclodextrin cavity and interactions with the carbamate groups. |
| Typical Mobile Phase | Polar Ionic: Triethylamine acetate (pH 4.1) with 10% Methanol.[2] | Reversed-Phase: Water with 0.1% formic acid and Acetonitrile/Methanol gradient.[1] | Reversed-Phase or Polar Organic: Acetonitrile/Water or Methanol/Water with acidic modifier. |
| Reported Resolution (Rs) | Baseline separation achieved. | High-efficiency separation reported. | Potentially lower resolution for highly polar, non-aromatic analytes. |
| Analysis Time | ~5 minutes.[2] | 15-20 minutes (gradient).[1] | Dependent on mobile phase, likely in the 10-20 minute range. |
| Sample Preparation | Minimal, direct injection of urine samples possible.[2] | Protein precipitation or solid-phase extraction for biological samples.[1] | Similar to polysaccharide-based CSPs for complex matrices. |
| Detection | LC-MS/MS (Negative Ion Mode).[2] | LC-MS/MS.[1] | LC-MS or UV (if derivatized). |
In-Depth Look at Chiral Recognition Mechanisms
Understanding the "why" behind the separation is crucial for effective method development and troubleshooting. The chiral recognition mechanisms for each CSP type are distinct.
Polysaccharide-Based CSPs
These are the most widely used CSPs, with derivatives of cellulose and amylose being the most common. The chiral selectors are polymers that form helical grooves.[3] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone. For polar molecules like ribonic acid, the numerous hydroxyl groups can form multiple hydrogen bonds with the CSP, and the carboxylic acid group can also participate in these interactions.
Macrocyclic Glycopeptide-Based CSPs
These CSPs, such as those based on vancomycin or teicoplanin, are characterized by a complex three-dimensional structure containing multiple chiral centers, aromatic rings, and ionizable groups.[4] This complexity allows for a variety of interactions, including hydrogen bonding, π-π interactions, and, importantly for acidic compounds like ribonic acid, ionic interactions. The presence of both acidic and basic sites on the glycopeptide makes them particularly effective for separating ionizable molecules.[5]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[6] The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[7] For chiral recognition to occur, there must be additional interactions between the analyte and the functional groups on the rim of the cyclodextrin. While effective for many compounds, the high polarity and lack of a significant hydrophobic region in ribonic acid may present a challenge for achieving strong inclusion and, consequently, good separation on native cyclodextrin phases. Derivatized cyclodextrins, such as those with phenylcarbamate groups, can provide additional interaction sites.[1]
Experimental Protocols
A systematic approach to chiral method development is essential for efficiency and success. The following is a generalized workflow for selecting and optimizing a chiral column for ribonic acid enantiomer separation.
Experimental Workflow Diagram
Caption: A systematic workflow for chiral method development for ribonic acid.
Step-by-Step Methodology
1. Analyte and Sample Preparation:
- Standard Preparation: Prepare a stock solution of racemic ribonic acid in a solvent compatible with the initial mobile phase (e.g., water or a water/methanol mixture).
- Biological Sample Preparation: For samples like urine or plasma, protein precipitation is a necessary first step. This can be followed by solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.
2. Initial Column and Mobile Phase Screening:
- Column Selection: Begin by screening a polysaccharide-based column (e.g., amylose or cellulose-based) and a macrocyclic glycopeptide-based column (e.g., Ristocetin A or Teicoplanin).
- Mobile Phase Selection:
- Reversed-Phase: Start with a simple gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group and improving peak shape.[8]
- Polar Ionic Mode (for Macrocyclic Glycopeptide Columns): Prepare a mobile phase of methanol containing a volatile salt like ammonium acetate or triethylamine acetate, with the pH adjusted to be slightly acidic (e.g., pH 4-6).[2][5]
3. Method Optimization:
- Acidic Modifier: If peak shape is poor, optimize the type and concentration of the acidic modifier. Trifluoroacetic acid (TFA) can sometimes provide sharper peaks but may suppress MS signal.
- Organic Modifier: Compare the selectivity and resolution with acetonitrile versus methanol. The choice of organic modifier can significantly impact the separation on polysaccharide-based CSPs.
- Temperature: Evaluate the effect of column temperature. Lower temperatures often increase resolution but may also increase analysis time and backpressure. A typical starting point is 25-40°C.
- Flow Rate: Adjust the flow rate to balance analysis time and resolution.
4. Detection:
- Due to the lack of a strong chromophore in ribonic acid, mass spectrometry (MS) is the preferred detection method for its high sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode is ideal for detecting the deprotonated carboxylate ion.
Chiral Recognition Mechanism Visualization
The following diagram illustrates the proposed dominant interactions for the chiral recognition of a hydroxy acid like ribonic acid on a macrocyclic glycopeptide stationary phase.
Caption: Key interactions in chiral recognition of a hydroxy acid.
Conclusion and Recommendations
For the separation of ribonic acid enantiomers, both macrocyclic glycopeptide-based and polysaccharide-based chiral stationary phases are strong candidates.
-
Macrocyclic glycopeptide columns , such as those with Ristocetin A or Teicoplanin as the chiral selector, are highly recommended as a starting point, especially when dealing with complex biological matrices. Their multi-modal interaction capabilities, particularly the ionic interactions, are well-suited for polar acidic analytes and can lead to rapid and robust separations with minimal sample preparation.
-
Polysaccharide-based columns remain a versatile and powerful option. Immobilized versions offer greater solvent flexibility, which can be advantageous during method development. While they may require more optimization of the mobile phase, they have a proven track record for a wide range of chiral separations.
-
Cyclodextrin-based columns are generally less favored for highly polar, non-aromatic compounds like ribonic acid due to the weaker inclusion complexation. However, derivatized cyclodextrins could potentially offer some selectivity and should not be entirely ruled out if other options fail.
Ultimately, an empirical screening approach is the most effective strategy for identifying the optimal column and mobile phase combination for your specific application. By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of chiral separation and develop a reliable method for the analysis of ribonic acid enantiomers.
References
- BenchChem. (2025).
- Rashed, M. S., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias.
- Sigma-Aldrich. (n.d.). Astec® CYCLOBOND™ Chiral HPLC Columns. Sigma-Aldrich.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases. Sigma-Aldrich.
- MilliporeSigma. (n.d.). Astec® CHIROBIOTIC® Chiral HPLC Columns. MilliporeSigma.
- Chiralpedia. (2022). Cyclodextrin-based CSPs. Chiralpedia.
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Supelco.
- Osaka Soda. (n.d.). User's Manual | Chiral CD-Ph. Osaka Soda.
- Armstrong, D. W., Ward, T. J., Armstrong, R. D., & Beesley, T. E. (1986). Separation of drug stereoisomers by the formation of β-cyclodextrin inclusion complexes. Science, 232(4754), 1132–1135.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns.
- Tang, W. (2021).
- Wójcik, M., et al. (2024). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. International Journal of Molecular Sciences, 25(18), 10186.
- Szemán, J., et al. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules, 27(24), 8758.
- Li, F., et al. (2021). Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC. Analytical Methods, 13(43), 5143-5152.
- Ali, I., et al. (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323-1333.
- Scriba, G. K. (Ed.). (2016).
- Yashima, E., et al. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
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Safety Operating Guide
Navigating the Dual Imperatives of RNA Work: A Guide to Personal Protective Equipment
A Senior Application Scientist's Protocol for Ensuring Sample Integrity and Researcher Safety
In the landscape of molecular biology, the term "Ribonic acid" is often a colloquialism or a potential misspelling for Ribonucleic Acid (RNA) . Given the context of researchers, scientists, and drug development professionals, this guide will proceed under the expert assumption that the core focus is on the safe handling of RNA. While RNA itself is not hazardous, the reagents used to isolate and work with it present significant chemical risks. Furthermore, RNA is exceptionally sensitive to degradation by ubiquitous Ribonucleases (RNases), making the prevention of sample contamination a paramount concern.[1][2][3][4]
This guide addresses the two fundamental objectives of any RNA workflow:
-
Protecting the Researcher from hazardous chemicals.
-
Protecting the RNA Sample from degradation by RNases.
These goals are not mutually exclusive; in fact, the personal protective equipment (PPE) required to achieve them often overlaps, demanding a meticulous and informed approach.
Part 1: Protecting the Researcher from Chemical Hazards
RNA extraction and analysis frequently involve a cocktail of hazardous chemicals. Reagents like TRIzol®, which contains phenol and guanidinium isothiocyanate, along with chloroform and various alcohols, are mainstays of the molecular biology bench.[4][5] These substances are toxic, corrosive, and can cause severe harm upon contact, inhalation, or ingestion.[5][6][7]
Core PPE Requirements for Chemical Safety
| PPE Component | Specification | Rationale & Causality |
| Eye Protection | ANSI-approved safety goggles | Required for protection against chemical splashes and sprays.[8] Phenol, in particular, can cause severe eye damage and even blindness.[7] |
| Face Protection | Face shield (worn with goggles) | Recommended when there is a significant risk of splashes, such as when handling larger volumes of reagents.[8][9] |
| Body Protection | Chemical-resistant lab coat | A fully buttoned lab coat is mandatory.[8] For handling corrosives like phenol, fabric lab coats are preferred.[8] |
| Hand Protection | Chemical-resistant gloves | This is the most critical and nuanced choice. Standard nitrile gloves offer limited protection and are quickly permeated by chemicals like phenol and chloroform.[5][9][10] For robust protection, specialized gloves are necessary. |
| Respiratory | Certified Chemical Fume Hood | All work with volatile and toxic organic solvents like phenol and chloroform must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[5][6][11] |
In-Depth Focus: Glove Selection for RNA Extraction
The choice of gloves is paramount when working with reagents like TRIzol® and chloroform. Standard nitrile gloves are inadequate for prolonged exposure.[5]
-
For Phenol & Guanidinium Thiocyanate: These components of lysis buffers are corrosive and toxic.[5] While nitrile gloves provide splash protection, they should be changed immediately upon contact.[5] For handling larger quantities, butyl rubber or Viton gloves are recommended.[6]
-
For Chloroform: Chloroform is a suspected carcinogen that penetrates nitrile gloves very quickly.[5][9] For any work involving chloroform, specialized gloves such as Viton, Silver Shield, or specific laminates (e.g., Viton over butyl rubber) are strongly recommended to provide adequate breakthrough resistance.[6][9][10] Double-gloving with standard nitrile is not a substitute for proper chemical-resistant gloves.[9]
Part 2: Protecting the Sample from RNase Contamination
RNases are highly stable enzymes that degrade RNA and are present on skin, in dust, and on most laboratory surfaces.[1][2][3] Preventing even minuscule amounts of RNase from contacting your sample is critical for experimental success.
Core PPE & Practices for an RNase-Free Environment
| Protective Measure | Specification & Procedure | Rationale & Causality |
| Hand Protection | Powder-free disposable gloves | Gloves are the primary barrier between RNases on your skin and your experiment.[1][2][3][12] Always wear gloves when handling RNA or any reagents and equipment for RNA work.[12] |
| Frequent Glove Changes | Change gloves often | Change gloves immediately after touching any surface not explicitly designated as RNase-free, such as your skin, hair, door handles, or common equipment.[1][3] |
| Dedicated Lab Coat | Lab coat used only for RNA work | To prevent cross-contamination, maintain a lab coat that is used exclusively in the designated RNase-free work area.[1] |
| Workspace Designation | Dedicated bench or area | Designate a specific area of the lab solely for RNA work to minimize the introduction of contaminants.[2][12] |
Operational Plan: PPE Protocol for a Standard RNA Extraction
This protocol outlines the step-by-step process for donning PPE and executing an RNA extraction workflow, integrating both chemical safety and RNase-free techniques.
Step 1: Preparation and Workspace Decontamination
-
Designate the Area: Cordon off a specific bench space or, ideally, an entire room for your RNA work.[2]
-
Decontaminate Surfaces: Before bringing in any materials, thoroughly clean your benchtop, pipettes, and vortex with a commercial RNase decontamination solution (e.g., RNaseZap™), followed by a rinse with RNase-free water.[1][13][14]
-
Set Up Fume Hood: Ensure your chemical fume hood is certified and functioning correctly. Place all hazardous reagents (TRIzol®, chloroform, etc.) and a dedicated chemical waste container inside the hood.
Step 2: Donning Personal Protective Equipment
-
Attire: Confirm you are wearing long pants and closed-toe shoes.[8]
-
First Layer - Inner Gloves: Put on a pair of powder-free nitrile gloves. This first pair is primarily for RNase protection during initial setup.
-
Lab Coat: Don your dedicated RNA-work lab coat, ensuring it is fully buttoned.
-
Second Layer - Outer Gloves: Put on a second pair of gloves appropriate for the chemicals you are using (e.g., Viton/butyl gloves for chloroform work).[10]
-
Eye/Face Protection: Put on your safety goggles. If significant splash risk exists, add a face shield over the goggles.
Step 3: Execution of RNA Extraction in Fume Hood
-
Perform Hazardous Steps: Conduct all steps involving TRIzol®, chloroform, and other volatile/corrosive reagents inside the chemical fume hood.[11]
-
Glove Changes: If at any point your outer gloves are splashed, immediately remove them, dispose of them in the chemical waste, and put on a fresh pair.[5]
-
Sample Handling: Use sterile, disposable, RNase-free plasticware and filter pipette tips for all sample manipulations to prevent RNase contamination and aerosol cross-contamination.[2][12]
Step 4: Post-Extraction and Doffing PPE
-
Secure Samples: Once RNA is precipitated and washed, it is generally safe to handle outside the fume hood on the designated RNase-free bench. Ensure samples are clearly labeled and stored on ice or at the appropriate temperature.[2]
-
Doffing (Removing) PPE:
-
Remove your outer, chemical-resistant gloves first and dispose of them as hazardous waste.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove your inner nitrile gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
-
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE based on the dual requirements of RNA work.
Caption: PPE selection workflow for RNA handling.
Disposal Plan: Managing Hazardous Waste
Proper waste segregation and disposal are critical for laboratory safety and compliance.
-
Chemical Liquid Waste: All liquid waste containing TRIzol®, phenol, chloroform, or other hazardous reagents must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Chemical Solid Waste: All contaminated solid items, including used gloves, pipette tips, and tubes, must be collected in a separate, clearly labeled hazardous solid waste container.[15]
-
Incompatibility Warning: NEVER mix waste containing guanidinium salts (from lysis buffers) with bleach.[5][11] This combination produces highly toxic gases. Biological materials are inactivated by the lysis reagents, making subsequent bleach decontamination both unnecessary and dangerous.[11]
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office according to federal, state, and local regulations.[13][15][16]
References
-
Safety Precautions When Using RNA Extraction Kits . (2024). Nova Southeastern University, Environmental Health and Safety. Retrieved from [Link]
-
What is the proper disposal procedure for waste from the sample preparation? QIAGEN. Retrieved from [Link]
-
Take safety precautions when using RNA extraction kits . (2017, November 9). Boston University, Environmental Health & Safety. Retrieved from [Link]
-
Best practices for RNA storage and sample handling . QIAGEN. Retrieved from [Link]
-
Instrument Cleaning - Rnase Decontamination . National Institute of Environmental Health Sciences. Retrieved from [Link]
-
How to discard Trizol RNA extraction waste? (2024, September 3). Reddit. Retrieved from [Link]
-
Which single-use gloves should you wear during RNA extraction with TRIzol®? SHIELD Scientific. Retrieved from [Link]
-
Standard Operating Procedure for Using Phenol/Chloroform . University of New Mexico - Environmental Health & Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) . (2026, February 18). The University of Utah, Institutional Biosafety Committee. Retrieved from [Link]
-
RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy . Nationwide Children's Hospital. Retrieved from [Link]
-
DNA Extraction Kit Waste . Michigan State University, Environmental Health & Safety. Retrieved from [Link]
-
Phenol Fact Sheet . (2010, September 1). UCLA, Environmental Health & Safety. Retrieved from [Link]
-
Chloroform Guidelines . (2020, July 6). Duke University, Occupational & Environmental Safety Office. Retrieved from [Link]
-
Phenol/Chloroform/Isoamyl Alcohol Material Safety Data Sheet . West Liberty University. Retrieved from [Link]
-
Appendix P - Phenol First Aid Guide and PPE . University of California, Berkeley - Environmental Health & Safety. Retrieved from [Link]
Sources
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- 2. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 3. neb.com [neb.com]
- 4. cancer.gov [cancer.gov]
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- 8. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 9. safety.duke.edu [safety.duke.edu]
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- 11. Take safety precautions when using RNA extraction kits | Environmental Health & Safety [bu.edu]
- 12. lifescience.roche.com [lifescience.roche.com]
- 13. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 14. RNase Decontamination | Thermo Fisher Scientific - BG [thermofisher.com]
- 15. reddit.com [reddit.com]
- 16. DNA Extraction Kit Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
